molecular formula C21H15N3O5 B571603 Azoxystrobin acid CAS No. 1185255-09-7

Azoxystrobin acid

Cat. No.: B571603
CAS No.: 1185255-09-7
M. Wt: 389.367
InChI Key: IKCXDZCEWZARFL-FOWTUZBSSA-N
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Description

Azoxystrobin acid is a compound of interest in scientific research, particularly in environmental and analytical chemistry. It is primarily used as a high-purity reference standard for the analysis and quantification of Azoxystrobin, a broad-spectrum strobilurin fungicide , and its potential metabolites in various samples. Researchers utilize this standard in method development and quality control for laboratory testing, such as monitoring environmental fate, studying degradation pathways, and ensuring food safety compliance. While the specific mechanism of action for the acid form is a subject of research, its parent compound, Azoxystrobin, is a well-known QoI (Quinone outside Inhibitor) fungicide. It functions by inhibiting mitochondrial respiration in fungi, binding to the cytochrome bc1 complex to disrupt electron transfer and prevent energy (ATP) production . Studies have identified bacteria, such as Ochrobactrum anthropi , that can biodegrade Azoxystrobin, and the analysis of intermediates like the acid form is crucial for elucidating these metabolic pathways . This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-27-12-16(21(25)26)15-7-3-5-9-18(15)29-20-10-19(23-13-24-20)28-17-8-4-2-6-14(17)11-22/h2-10,12-13H,1H3,(H,25,26)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCXDZCEWZARFL-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891507
Record name Azoxystrobin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185255-09-7
Record name Azoxystrobin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Structural Elucidation of Azoxystrobin Acid (Metabolite R234886)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azoxystrobin Acid (R234886 ) is the primary hydrolysis metabolite of the strobilurin fungicide Azoxystrobin.[1] Chemically defined as (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylic acid , it serves as a critical analytical standard for environmental fate studies and impurity profiling. This guide details a robust synthetic protocol for the laboratory-scale preparation of R234886 via controlled alkaline hydrolysis, followed by a comprehensive structural elucidation strategy distinguishing it from its geometric isomer (Z-form) and parent ester.

Part 1: Synthesis Strategy & Causality

The Synthetic Challenge

The primary challenge in synthesizing Azoxystrobin Acid is the selective hydrolysis of the methyl ester without affecting the cyano group (susceptible to hydrolysis to amide/acid) or the enol ether moiety (susceptible to acidic cleavage).

  • Acidic Hydrolysis: High risk. Acidic conditions often lead to the cleavage of the enol ether, destroying the pharmacophore.

  • Alkaline Hydrolysis (Selected Route): Controlled saponification using Lithium Hydroxide (LiOH) in a THF/Water matrix is the optimal strategy. LiOH is mild enough to hydrolyze the methyl ester while leaving the nitrile (

    
    ) and the pyrimidinyl ether linkages intact [1].
    
Reaction Pathway

The transformation involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the methyl ester, followed by acidification to protonate the carboxylate.

SynthesisPathway cluster_0 Precursor cluster_1 Reaction Conditions cluster_2 Target Metabolite Azoxy Azoxystrobin (Methyl Ester) Reagents LiOH (2.0 eq) THF/H2O (3:1) 0°C to RT Azoxy->Reagents Saponification Acid Azoxystrobin Acid (R234886) Free Carboxylic Acid Reagents->Acid Acidification (pH 3-4)

Figure 1: Controlled hydrolysis pathway for the conversion of Azoxystrobin to Azoxystrobin Acid.

Part 2: Experimental Protocol

This protocol is designed to be self-validating . The disappearance of the starting material (TLC/HPLC) and the shift in solubility (product is soluble in base, insoluble in acid) act as in-process controls.

Materials
  • Substrate: Azoxystrobin (Commercial grade or extracted standard), 1.0 g (2.48 mmol).

  • Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O), 210 mg (5.0 mmol, ~2 eq).

  • Solvent: Tetrahydrofuran (THF) / Deionized Water.

  • Workup: 1M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 g of Azoxystrobin in 15 mL of THF. Ensure complete dissolution.

  • Reagent Addition: Dissolve LiOH·H₂O (210 mg) in 5 mL of water. Add this aqueous solution dropwise to the THF mixture at 0°C (ice bath) to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The parent spot (

      
      ) should disappear; the product will remain at the baseline (polar carboxylate).
      
  • Quench & Phase Separation:

    • Evaporate the THF under reduced pressure (rotary evaporator, 35°C).

    • Dilute the remaining aqueous residue with 10 mL water.

    • Wash: Extract the aqueous phase once with 10 mL EtOAc to remove unreacted ester or non-polar impurities. Discard the organic layer.

  • Acidification (Critical Step):

    • Cool the aqueous phase to 0°C.

    • Slowly add 1M HCl dropwise with stirring until pH reaches ~3–4.

    • Observation: A white to off-white precipitate (Azoxystrobin Acid) should form immediately.

  • Isolation:

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold water (

      
      ) to remove excess salts.
      
    • Dry under high vacuum at 40°C for 12 hours.

Expected Yield & Purity
  • Yield: 85–92% (approx. 850–920 mg).

  • Appearance: White crystalline solid.

  • Purity: >98% (HPLC area normalization).

Part 3: Structural Elucidation & Characterization

Distinguishing the acid from the ester and the biologically inactive Z-isomer is paramount.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Molecule (Azoxystrobin):

    
    .
    
  • Target Metabolite (R234886):

    
    .
    
    • Note: The mass difference of 14 Da corresponds to the loss of a methylene group (

      
      ) from the methyl ester [2].
      
Nuclear Magnetic Resonance (NMR)

The diagnostic signals confirm the integrity of the core structure and the loss of the methyl ester.

Table 1: Comparative


H NMR Data (DMSO-

, 400 MHz)
Proton AssignmentAzoxystrobin (Parent)

(ppm)
Azoxystrobin Acid (Product)

(ppm)
Diagnostic Change
Pyrimidine H (2-pos) 8.45 (s)8.45 (s)Unchanged (Core intact)
Acrylate Olefin (=CH) 7.60 (s)7.55 (s)Slight shift; confirms E-isomer retention
Aromatic Protons 7.10 – 7.80 (m)7.10 – 7.80 (m)Multiplet pattern preserved
Acrylate -OCH₃ 3.75 (s)3.72 (s)Signal remains (Enol ether intact)
Ester -OCH₃ 3.62 (s) Absent Primary confirmation of hydrolysis
Carboxylic -COOH Absent12.50 (br s)Appearance of acidic proton
Isomeric Purity (E vs Z)

The E-isomer is the active fungicide. The Z-isomer (R230310) is a common photoproduct [3].

  • Differentiation: In the Z-isomer, the acrylate olefinic proton typically shifts upfield (shielded) compared to the E-isomer due to the anisotropic effect of the carbonyl group in the cis arrangement.

  • Stability: Store the acid in amber vials. Exposure to UV light induces

    
     isomerization.
    

Isomerization E_Iso Azoxystrobin Acid (E-Isomer) (Bioactive / Synthetic Target) Z_Iso Isomer Z (R230310) (Photoproduct / Impurity) E_Iso->Z_Iso UV Light (λ < 400 nm) Photoisomerization Z_Iso->E_Iso Thermal Relaxation (Slow)

Figure 2: Photoisomerization risk between the bioactive E-isomer and the Z-impurity.

Part 4: Impurity Profiling Context

In regulatory submissions (e.g., FAO specifications), Azoxystrobin Acid is monitored as a "relevant impurity" in soil and water metabolism studies [4].

Table 2: Key Metabolite Codes

Code Chemical Name Origin Relevance
ICIA5504 Azoxystrobin Parent Active Ingredient
R234886 Azoxystrobin Acid Hydrolysis Main Soil/Water Metabolite

| R230310 | Azoxystrobin Z-Isomer | Photolysis | Impurity |

References

  • Syngenta/FAO. (2009). FAO Specifications and Evaluations for Agricultural Pesticides: Azoxystrobin. Food and Agriculture Organization of the United Nations. Link

  • U.S. EPA. (2002). Environmental Chemistry Method: Determination of Azoxystrobin and its Metabolites in Soil by LC/MS/MS. Environmental Protection Agency. Link

  • Chastain, J., et al. (2013). Phototransformation of azoxystrobin fungicide in organic solvents.[2] Photoisomerization vs. photodegradation. Photochemical & Photobiological Sciences. Link

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Azoxystrobin Acid (R234886). AERU. Link

Sources

An In-Depth Technical Guide to the Environmental Degradation Pathways of Azoxystrobin to Azoxystrobin Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Environmental Journey of a Leading Fungicide

Azoxystrobin, a broad-spectrum fungicide from the strobilurin class, has become a cornerstone of modern agriculture due to its efficacy in controlling a wide range of fungal pathogens.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi, effectively halting their growth and proliferation.[2] However, the widespread use of Azoxystrobin necessitates a thorough understanding of its environmental fate. This guide provides a detailed technical overview of the primary degradation pathways that transform Azoxystrobin into its major metabolite, Azoxystrobin acid (R234886). For researchers, environmental scientists, and professionals in drug development, a deep comprehension of these transformation processes is critical for assessing environmental risk, ensuring regulatory compliance, and developing more sustainable agricultural practices.

This document deviates from a rigid, templated format to present a narrative that logically unfolds the complex interactions between Azoxystrobin and the environment. We will explore both abiotic and biotic degradation mechanisms, delve into the experimental methodologies used to study these processes, and present key data to provide a comprehensive understanding of this critical environmental transformation.

The Transformation Imperative: From Azoxystrobin to a More Mobile Metabolite

The conversion of Azoxystrobin to Azoxystrobin acid is a pivotal event in its environmental lifecycle. Azoxystrobin acid is formed through the hydrolysis of the methyl ester group of the parent compound.[2] This transformation significantly increases the water solubility of the molecule, making Azoxystrobin acid more prone to leaching through the soil profile and potentially contaminating groundwater.[3] Therefore, understanding the kinetics and mechanisms of this conversion is paramount for predicting the environmental behavior and potential impact of Azoxystrobin use.

Chemical Structures

To visually represent this core transformation, the chemical structures of Azoxystrobin and its primary metabolite, Azoxystrobin acid, are presented below.

G cluster_azoxystrobin Azoxystrobin cluster_azoxystrobin_acid Azoxystrobin Acid a1 Azoxystrobin b1 Azoxystrobin Acid Azoxystrobin Azoxystrobin (E-isomer) Azoxystrobin_Acid Azoxystrobin Acid Azoxystrobin->Azoxystrobin_Acid Photolytic Cleavage of Ester Linkage Z_isomer Z-isomer Azoxystrobin->Z_isomer Photoisomerization Other_products Other Photoproducts Azoxystrobin->Other_products Photon Sunlight (hν) Photon->Azoxystrobin Absorption of light energy

Caption: Simplified schematic of Azoxystrobin photodegradation.

Hydrolysis: The Role of Water and pH

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For Azoxystrobin, the primary hydrolytic transformation is the cleavage of the methyl ester bond to form Azoxystrobin acid. [2]The rate of this reaction is significantly influenced by the pH of the surrounding medium.

Studies have shown that the formation of Azoxystrobin acid is more rapid and occurs in larger quantities under alkaline conditions (pH 9) compared to neutral (pH 7) or acidic (pH 4) conditions. [4]While Azoxystrobin is relatively stable to hydrolysis at acidic to neutral pH, its degradation accelerates at higher pH levels. [4] Table 1: Influence of pH on the Hydrolytic Half-life of Azoxystrobin in Water

pHTemperature (°C)Half-life (days)Reference
425Stable[4]
725158[5]
925143[5]

Biotic Degradation: The Microbial Contribution

Microorganisms in soil and water are key players in the degradation of Azoxystrobin. [6]The primary biotic pathway leading to the formation of Azoxystrobin acid is the enzymatic hydrolysis of the ester bond, a reaction catalyzed by carboxylesterases produced by various soil bacteria and fungi. [7][8]

Key Microbial Players and Enzymatic Action

Several bacterial species have been identified for their ability to degrade Azoxystrobin. A notable example is Ochrobactrum anthropi, which can utilize Azoxystrobin as a sole carbon source. [9]This bacterium mediates the hydrolysis of the ester linkage to form Azoxystrobin acid and can further degrade the aromatic rings. [9] The central role in this process is played by carboxylesterases, a class of enzymes that catalyze the cleavage of ester bonds. Metagenomic studies of soil microbial consortia have revealed that carboxylesterases from bacteria such as Pseudomonas and Sphingobacterium are highly associated with the degradation of strobilurin fungicides. [8]

Azoxystrobin Azoxystrobin Azoxystrobin_Acid Azoxystrobin Acid Azoxystrobin->Azoxystrobin_Acid Enzymatic Hydrolysis Microorganisms Soil Microorganisms (e.g., Ochrobactrum anthropi) Carboxylesterase Carboxylesterase Microorganisms->Carboxylesterase Produces Further_Degradation Further Degradation (Ring Cleavage) Azoxystrobin_Acid->Further_Degradation

Sources

Technical Assessment: Bioaccumulation Potential of Azoxystrobin Acid (R234886) in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the bioaccumulation potential of Azoxystrobin acid (R234886), designed for researchers and drug development professionals.

Executive Summary

Azoxystrobin is a broad-spectrum strobilurin fungicide widely used in agriculture.[1][2] While the parent compound exhibits high acute toxicity to aquatic life, its environmental risk profile is significantly complicated by its primary metabolite: Azoxystrobin Acid (Code: R234886 ; Chemical Name: (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylic acid).

Unlike the parent compound, which is lipophilic and readily sorbs to soil, Azoxystrobin Acid is highly polar, mobile, and persistent in aquatic systems. This guide analyzes the bioaccumulation potential of R234886, distinguishing between bioconcentration (uptake from water) and biomagnification (trophic transfer), and provides a validated experimental framework for definitive assessment.

Key Technical Verdict:

  • Bioaccumulation Potential: Low (Theoretical BCF < 100 L/kg).

  • Primary Risk Driver: High aqueous mobility and "pseudo-persistence" leading to chronic low-level exposure, rather than tissue accumulation.

  • Critical Mechanism: Ionization at physiological pH prevents passive diffusion across lipid membranes, facilitating rapid excretion.

Part 1: Physico-Chemical Drivers of Bioaccumulation

To predict bioaccumulation, one must first analyze the differential physico-chemical properties between the parent ester and the acid metabolite.

Comparative Property Analysis
PropertyAzoxystrobin (Parent)Azoxystrobin Acid (R234886)Impact on Bioaccumulation
Molecular Weight 403.4 g/mol 389.4 g/mol Negligible difference in steric hindrance.
Log Kow 2.50< 2.0 (pH dependent)Critical: The acid is significantly less lipophilic.
Water Solubility 6 mg/L (20°C)> 20 mg/L (pH dependent)Higher solubility favors excretion over storage in lipid tissues.
pKa Non-ionizable~ 3.5 - 4.5 (Carboxylic acid)At physiological pH (7.4), R234886 exists almost entirely as an anion.
Hydrolysis DT50 StableStableBoth persist in water, but the acid resists further degradation.
The Ionization Trap

The bioaccumulation of R234886 is governed by the pH-partition hypothesis .

  • Mechanism: At environmental pH (6–9), R234886 exists as a dissociated anion.

  • Barrier: Charged species cannot easily traverse the phospholipid bilayer of gill or gut epithelium via passive diffusion.

  • Result: Uptake rates (

    
    ) are significantly reduced compared to the neutral parent compound, while elimination rates (
    
    
    
    ) remain high due to renal clearance of the polar molecule.

Part 2: Environmental Fate & Exposure Pathways[3]

Understanding the formation of R234886 is prerequisite to assessing its bioavailability.

Degradation Pathway Diagram

The following Graphviz diagram illustrates the conversion of Azoxystrobin to its acid metabolite and subsequent environmental partitioning.

AzoxystrobinFate Parent Azoxystrobin (Parent) LogKow: 2.5 Lipophilic Photo Photolysis / Hydrolysis (Surface Water & Soil) Parent->Photo Degradation Sediment Sediment Sorption (Low Bioavailability) Parent->Sediment Adsorption (Kd high) Acid Azoxystrobin Acid (R234886) LogKow: < 2.0 Polar / Mobile Photo->Acid Demethylation WaterCol Water Column (High Bioavailability / Chronic Exposure) Acid->WaterCol Dissolution GwLeach Groundwater Leaching (Long-term Persistence) Acid->GwLeach Percolation (Kd low) WaterCol->Acid Recirculation

Figure 1: Environmental fate pathway showing the transition from the lipophilic parent compound to the mobile acid metabolite.

Part 3: Bioaccumulation in Non-Target Organisms

Aquatic Organisms (Fish & Invertebrates)

Despite the "Very Toxic" classification of the parent compound, the acid metabolite presents a different toxicokinetic profile.

  • Uptake Route: Primarily respiratory (gills) for fish; dermal/respiratory for invertebrates (Daphnia).

  • Bioconcentration Factor (BCF):

    • Parent: Experimental BCF ~21 L/kg (Low).

    • Metabolite (R234886): Estimated BCF < 5 L/kg.[3]

    • Evidence: Regulatory studies (EFSA/EPA) consistently show that while R234886 is found in water, residues in fish tissue are often below the limit of quantification (LOQ).

  • Risk Context: The risk is not accumulation but chronic toxicity. The metabolite's persistence means organisms are bathed in a constant concentration, potentially leading to receptor-mediated toxicity (mitochondrial respiration inhibition) without needing high tissue burdens.

Terrestrial Organisms (Earthworms)
  • Exposure: Pore water in soil.

  • Behavior: R234886 has low soil adsorption (Koc is low).[3] This makes it highly bioavailable in pore water but also prone to leaching away from the root/worm zone.

  • Bioaccumulation: Low.[2][4] The anionic nature prevents significant binding to earthworm proteins or lipids.

Part 4: Experimental Protocol for Assessment

When regulatory data is insufficient, a definitive OECD 305 Flow-Through Fish Test is required. Below is a modified protocol specifically for testing a polar metabolite like R234886.

Protocol Design: OECD 305 (Modified for Metabolites)

Objective: Determine the kinetic BCF (


) of R234886 in Oncorhynchus mykiss (Rainbow Trout).

Phase 1: System Setup

  • Test System: Flow-through aquaria (minimizes metabolite degradation products).

  • Stock Solution: R234886 is stable; prepare in dechlorinated water without solvent carriers if possible (solubility permits).

  • Concentrations: Two test concentrations (e.g., 1.0 µg/L and 10 µg/L) + Control.

Phase 2: Uptake Phase (28 Days)

  • Introduction: Introduce acclimated fish (n=60 per tank).

  • Sampling: Sample water daily (HPLC-MS/MS). Sample fish (n=4) on days 1, 3, 7, 14, 21, 28.

  • Tissue Prep: Extract muscle/liver separately to distinguish storage vs. processing.

Phase 3: Depuration Phase (14-28 Days)

  • Transfer: Move remaining fish to clean water.

  • Sampling: Sample fish on days 1, 3, 7, 10, 14.

  • Goal: Calculate elimination rate constant (

    
    ).
    
Kinetic Modeling & Calculation

The BCF should be derived kinetically because steady-state might be reached instantly (or never, if metabolism is rapid).



Where:

  • 
     = Uptake rate constant (L/kg/day)
    
  • 
     = Elimination rate constant (day⁻¹)
    
Experimental Workflow Diagram

OECD305 Start Start: Acclimatization (14 Days) Dosing Flow-Through Dosing (R234886 Constant Conc.) Start->Dosing Uptake Uptake Phase (28 Days) Sample: Water + Fish Dosing->Uptake Plateau Check for Steady State (3 Successive Samples) Uptake->Plateau Depuration Depuration Phase (Clean Water) Sample: Fish Only Plateau->Depuration Steady State Reached Analysis LC-MS/MS Analysis Calc k1, k2, BCF Depuration->Analysis

Figure 2: Workflow for OECD 305 Bioaccumulation Test adapted for polar metabolites.

Part 5: Regulatory & Risk Assessment Context[2]

PBT Criteria Evaluation

Under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and EPA guidelines, a substance is Bioaccumulative (B) if BCF > 2000.

CriterionAzoxystrobin Acid (R234886) Status
Persistence (P) High. Stable to hydrolysis; leaches to groundwater.
Bioaccumulation (B) Low. LogKow < 3; BCF << 100.[4] Does not meet 'B' criteria.
Toxicity (T) Moderate. Lower acute toxicity than parent, but chronic exposure concerns exist.
The Groundwater Advisory

The primary regulatory hurdle for R234886 is not bioaccumulation in fish, but drinking water contamination . Because it does not bioaccumulate (bind to soil/lipids), it moves with water.

  • Implication: While it won't biomagnify in the food chain, it persists in the water column, requiring strict runoff controls.

References

  • US Environmental Protection Agency (EPA). (1997). Pesticide Fact Sheet: Azoxystrobin.[4] Office of Prevention, Pesticides and Toxic Substances. Link

  • Organisation for Economic Co-operation and Development (OECD). (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[6][7] OECD Guidelines for the Testing of Chemicals.[8] Link

  • Food and Agriculture Organization (FAO). (2008). Azoxystrobin: JMPR Evaluation of Residues and Toxicity.Link

  • University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Azoxystrobin metabolite R234886.[2][3][9]Link

Sources

An In-depth Technical Guide to the Environmental Fate and Transport of Azoxystrobin Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Azoxystrobin and its Primary Metabolite

Azoxystrobin is a broad-spectrum systemic fungicide belonging to the strobilurin class.[1] First marketed in 1996, it is widely used in agriculture to protect a multitude of crops from a wide array of fungal diseases.[2] Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which disrupts the production of ATP.[3]

In the environment, azoxystrobin undergoes transformation, with its primary and most significant degradation product being azoxystrobin acid (IUPAC name: (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoic acid), often referred to by its code R234886.[4][5] This guide will provide a detailed technical overview of the environmental fate and transport processes of azoxystrobin acid (AZA), a critical aspect for assessing its potential environmental impact. Understanding the behavior of this major metabolite is paramount for researchers, scientists, and environmental risk assessors.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate of a chemical is fundamentally governed by its physicochemical properties. These parameters dictate its partitioning between different environmental compartments such as soil, water, and air. A comparison of the key properties of azoxystrobin and its acid metabolite, AZA, is presented below. The carboxylic acid functional group in AZA significantly alters its properties compared to the parent ester, azoxystrobin, most notably increasing its water solubility and potential for mobility.

PropertyAzoxystrobinAzoxystrobin Acid (AZA/R234886)Significance for Environmental Fate
Molecular Formula C₂₂H₁₇N₃O₅C₂₁H₁₅N₃O₅Defines the basic identity and mass of the molecule.
Molecular Weight 403.4 g/mol 389.4 g/mol [5]Influences transport properties such as diffusion.
Water Solubility 6.7 mg/L (at 20°C)[2]57 mg/L (at 20°C, pH 7)[4]AZA's higher solubility suggests a greater potential for movement with water through soil (leaching) and in aquatic systems.
Vapor Pressure 1.1 x 10⁻⁷ mPa (at 20°C)[6]Data not available (expected to be very low)Both compounds have very low vapor pressures, indicating that volatilization into the atmosphere is not a significant transport pathway.[3]
Log P (Kow) 2.5 (at 20°C)[2]3.4 (computed)[5]The log P value suggests a moderate potential for bioaccumulation for azoxystrobin and AZA in the absence of metabolic processes.
Dissociation Constant (pKa) Not applicable[6]Data not available (expected to be acidic)As a carboxylic acid, AZA will dissociate in water, with its charge influencing its sorption to soil particles.

Degradation Processes: The Transformation and Persistence of Azoxystrobin Acid

The persistence of AZA in the environment is determined by the rate of its degradation through various biotic and abiotic processes. The formation of AZA from azoxystrobin is a key initial step, primarily occurring through microbial hydrolysis of the methyl ester group of the parent compound.

Primary Degradation Pathway of Azoxystrobin to Azoxystrobin Acid

The principal transformation pathway leading to the formation of azoxystrobin acid in the environment is the microbial or hydrolytic cleavage of the methyl ester linkage of azoxystrobin. This process is a critical determinant of the concentration and persistence of AZA in soil and aquatic systems.

G Azoxystrobin Azoxystrobin (C₂₂H₁₇N₃O₅) AZA Azoxystrobin Acid (AZA) (R234886) (C₂₁H₁₅N₃O₅) Azoxystrobin->AZA Microbial Hydrolysis / Photolysis / Hydrolysis Further_Degradation Further Degradation Products (e.g., CO₂) AZA->Further_Degradation Microbial Mineralization

Caption: Formation of Azoxystrobin Acid from Azoxystrobin.

Abiotic Degradation
  • Hydrolysis: Azoxystrobin itself is relatively stable to hydrolysis at neutral and acidic pH.[7] However, the formation of AZA is a hydrolytic process. Once formed, the carboxylic acid is generally more resistant to further abiotic hydrolysis under typical environmental pH conditions (pH 5-9).

  • Photolysis: Photodegradation is a significant dissipation route for azoxystrobin on soil surfaces and in water, with reported half-lives of around 11 days on soil and 11 to 17 days in water.[7][8] While specific photolysis rates for AZA are not as well-documented, it is a known photoproduct of azoxystrobin, suggesting it can be both formed and potentially degraded by sunlight.[7]

Biotic Degradation

Microbial metabolism is a crucial process for the degradation of both azoxystrobin and AZA in soil and aquatic systems.[7]

  • Aerobic Soil Metabolism: In aerobic soil environments, azoxystrobin degrades with half-life values ranging from 56 to 279 days, with AZA being the major and most significant metabolite.[7] The rate of degradation is influenced by soil properties such as microbial biomass, organic matter content, temperature, and moisture.[9]

  • Anaerobic Metabolism: Under anaerobic conditions, the degradation of azoxystrobin can be more rapid, with reported half-lives of 49 to 181 days.[7] In these environments, AZA can accumulate to higher concentrations, representing up to 57-59% of the applied radioactivity in some studies.[7]

The persistence of AZA is a key consideration for environmental risk assessment, as it can be more persistent than the parent compound under certain conditions.

Environmental Transport: Mobility of Azoxystrobin Acid

The transport of AZA in the environment is largely dictated by its interaction with soil and its behavior in water. Its higher water solubility and lower sorption potential compared to azoxystrobin make it more prone to movement.

Sorption and Mobility in Soil

The tendency of a chemical to bind to soil particles is quantified by the soil organic carbon-water partitioning coefficient (Koc). A lower Koc value indicates weaker sorption and higher mobility.

  • Azoxystrobin: Has Koc values reported in the range of 304-739 mL/g, classifying it as having low to slight mobility.[6]

  • Azoxystrobin Acid (AZA): AZA exhibits a lower binding affinity for soil. Studies on azoxystrobin degradates, including AZA, have shown low binding affinity (Kd generally less than 5 ml/g) in most soils.[8] This indicates that AZA has a higher potential to be mobile in both terrestrial and aquatic environments.[8]

The mobility of AZA is also influenced by soil pH. As a carboxylic acid, AZA will be more deprotonated (negatively charged) at higher pH values, which can decrease its sorption to negatively charged soil colloids (like clay and organic matter) and thereby increase its mobility.

Leaching to Groundwater

Due to its persistence and mobility, AZA has the potential to leach through the soil profile and reach groundwater. Field studies have shown that while azoxystrobin is typically detected in the upper soil layers for a shorter period, AZA can leach for a longer duration and at higher concentrations, posing a potential risk to groundwater resources.[10] The US EPA has noted that azoxystrobin and its degradates are known to leach through soil to groundwater under certain conditions, particularly in permeable soils with a shallow water table.

Runoff to Surface Water

In sloped agricultural landscapes, runoff is a significant transport pathway for pesticides to enter surface water bodies. Given its increased water solubility and mobility, AZA is susceptible to being transported via runoff during rainfall events, potentially impacting aquatic ecosystems.

Experimental Protocols for Environmental Fate Assessment

To ensure regulatory acceptance and scientific validity, the environmental fate of pesticides and their metabolites is assessed using standardized protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Workflow for Assessing Soil Sorption (OECD 106)

The batch equilibrium method is the standard approach to determine the soil sorption coefficient (Kd and Koc).

cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis & Calculation A Select & Characterize Soils (pH, OC%, texture) C Add AZA solution to soil samples in centrifuge tubes A->C B Prepare AZA Solution (e.g., in 0.01 M CaCl₂) B->C D Shake at constant temperature (e.g., 24 hours) C->D E Centrifuge to separate soil and aqueous phases D->E F Analyze AZA concentration in aqueous phase (HPLC-MS/MS) E->F G Calculate sorbed concentration by mass balance F->G H Calculate Kd and Koc G->H

Caption: OECD 106 Batch Equilibrium Workflow.

Step-by-Step Methodology (OECD 106):

  • Soil Selection and Preparation: A minimum of five different soil types with varying properties (organic carbon content, pH, texture) are selected. The soils are air-dried and sieved.

  • Test Substance Preparation: A stock solution of radiolabeled or non-radiolabeled AZA is prepared in a 0.01 M calcium chloride solution, which mimics the ionic strength of soil solution.

  • Equilibration: Known masses of soil are placed in centrifuge tubes. A specific volume of the AZA solution is added to each tube. The tubes are then agitated on a shaker at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: After equilibration, the soil suspension is centrifuged at high speed to separate the solid and aqueous phases.

  • Analysis: The concentration of AZA remaining in the supernatant (aqueous phase) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[11]

  • Calculation: The amount of AZA sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the aqueous phase. The soil-water distribution coefficient (Kd) is then calculated. The organic carbon-normalized sorption coefficient (Koc) is derived by dividing Kd by the fraction of organic carbon in the soil.

Protocol for Aerobic Soil Degradation (OECD 307)

This study determines the rate of degradation and identifies the transformation products of AZA in soil under aerobic conditions.

Step-by-Step Methodology (OECD 307):

  • Soil and Test Substance Application: Fresh, sieved soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity). Radiolabeled AZA is applied to the soil surface and thoroughly mixed.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C). A continuous flow of humidified air is passed through the incubation vessels to maintain aerobic conditions.

  • Trapping Volatiles: The effluent air is passed through traps (e.g., ethylene glycol for organic volatiles and potassium hydroxide for CO₂) to capture any volatile degradation products.

  • Sampling and Analysis: At periodic intervals, replicate soil samples are removed. The soil is extracted with appropriate solvents (e.g., acetonitrile/water).

  • Quantification and Identification: The extracts are analyzed by techniques such as Liquid Scintillation Counting (LSC) to determine the total radioactivity. HPLC with radiometric detection and/or LC-MS/MS are used to separate, identify, and quantify AZA and its degradation products. The trapped volatiles are also analyzed.

  • Data Analysis: The decline in the concentration of AZA over time is used to calculate the degradation half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).

Conclusion and Future Perspectives

Azoxystrobin acid (AZA) is a major and often persistent metabolite of the widely used fungicide azoxystrobin. Its environmental fate is characterized by higher water solubility and mobility, and lower sorption to soil compared to its parent compound. These properties give AZA the potential to leach into groundwater and be transported via runoff into surface waters, where its environmental effects are of concern.[10]

Future research should focus on generating more comprehensive, experimentally-derived data on the physicochemical properties of AZA, particularly its pKa, to better predict its behavior in soils of varying pH. Further studies on the degradation rates and pathways of AZA under a wider range of environmental conditions will enhance the accuracy of environmental risk assessments. Additionally, the ecotoxicological effects of long-term, low-dose exposure to AZA in aquatic and terrestrial non-target organisms warrant further investigation to fully understand the environmental implications of this significant fungicide metabolite.

References

  • Azoxystrobin (Ref: ICI 5504). (2025, October 23). In AERU - University of Hertfordshire. Retrieved February 7, 2026, from [Link]

  • Azoxystrobin. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Azoxystrobin | C22H17N3O5 | CID 3034285. (n.d.). In PubChem. Retrieved February 7, 2026, from [Link]

  • Jørgensen, L. F., Kjær, J., Olsen, P., & Rosenbom, A. E. (2012). Leaching of azoxystrobin and its degradation product R234886 from Danish agricultural field sites. Chemosphere, 88(5), 554–562.
  • Leaching of Azoxystrobin and Its Degradation Product R234886 From Danish Agricultural Field Sites. (2012). PubMed. Retrieved February 7, 2026, from [Link]

  • Azoxystrobin-Metabolite R234886-d4. (n.d.). ASCA GmbH. Retrieved February 7, 2026, from [Link]

  • US EPA. (1997, February 7). Pesticides - Fact Sheet for Azoxystrobin. Retrieved February 7, 2026, from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Azoxystrobin 5. EVALUATION OF DATA FOR ACCEPTABLE DAILY INTAKE AND ACUTE DIETARY INTAKE FOR HUMANS, MAXIMUM RESIDUE LEVELS AND S. Retrieved February 7, 2026, from [Link]

  • (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylic acid (Ref: R234886). (2025, August 3). In AERU - University of Hertfordshire. Retrieved February 7, 2026, from [Link]

  • Azoxystrobin acid | C21H15N3O5 | CID 66685656. (n.d.). In PubChem. Retrieved February 7, 2026, from [Link]

  • US EPA. (n.d.). Azoxystrobin Environmental Chemistry Method Soil. Retrieved February 7, 2026, from [Link]

  • Rodrigues, E. T., Lopes, I., & Pardal, M. Â. (2013). Occurrence, fate and effects of azoxystrobin in aquatic ecosystems: a review. Environmental Science and Pollution Research, 20(8), 1-17.
  • Cui, F., Fan, J., Wang, M., Li, Y., & Yan, C. (2019). Kinetics and New Mechanism of Azoxystrobin Biodegradation by an Ochrobactrum anthropi Strain SH14. Frontiers in Microbiology, 10, 233.
  • El-Sayed, E. T., & El-Nagar, A. (2015). Degradation profile of azoxystrobin in Andisol soil: laboratory incubation. Environmental Science and Pollution Research, 22(5), 3464-3470.
  • OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
  • Situ Biosciences. (n.d.). OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. Retrieved February 7, 2026, from [Link]

  • ibacon GmbH. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Isomerism and Stereochemistry of Azoxystrobin Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Stereochemical Nuances of a Potent Fungicide

Azoxystrobin, a cornerstone of modern agricultural fungicides, owes its remarkable efficacy to a precise three-dimensional structure. Its primary metabolite, azoxystrobin acid, inherits this structural complexity. For researchers, scientists, and professionals in drug development, a thorough understanding of the isomerism and stereochemistry of azoxystrobin acid is not merely an academic exercise; it is fundamental to comprehending its biological activity, environmental fate, and the analytical methodologies required for its accurate quantification. This guide provides a deep dive into the stereochemical landscape of azoxystrobin acid, offering not just protocols, but the scientific rationale behind them, to empower researchers in their endeavors.

Introduction to Azoxystrobin and its Acid Metabolite

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, ultimately disrupting the production of ATP.[1] In the environment and within biological systems, azoxystrobin is metabolized to its primary carboxylic acid derivative, (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylic acid, commonly known as azoxystrobin acid or by its reference code R234886.[3][4][5] This metabolite is a key analyte in residue analysis and environmental monitoring.[6]

The core of azoxystrobin acid's stereochemical complexity lies in the carbon-carbon double bond of the β-methoxyacrylate group. This structural feature gives rise to geometric isomerism, a critical factor influencing the molecule's biological activity.

Geometric Isomerism: The E/Z Dichotomy

The presence of the C=C double bond in the methoxyacrylate side chain of azoxystrobin acid results in the existence of two geometric isomers: the (E)-isomer and the (Z)-isomer.

  • (E)-Isomer: The entgegen (opposite) isomer, where the higher priority groups on each carbon of the double bond are on opposite sides. The (E)-isomer of azoxystrobin is the biologically active form responsible for its potent fungicidal properties.[7]

  • (Z)-Isomer: The zusammen (together) isomer, where the higher priority groups are on the same side of the double bond. The (Z)-isomer of azoxystrobin exhibits significantly lower fungicidal activity.

This disparity in biological activity underscores the importance of stereoselectivity in the synthesis and analysis of azoxystrobin and its acid metabolite. The precise spatial arrangement of the pharmacophore is crucial for effective binding to the target site in the fungal respiratory chain.

Photoisomerization: A Dynamic Equilibrium

A key characteristic of azoxystrobin and its acid is their susceptibility to photoisomerization, particularly when exposed to ultraviolet (UV) light. This process involves the conversion of the thermodynamically more stable and biologically active (E)-isomer to the (Z)-isomer.[7] Conversely, the (Z)-isomer can also photoisomerize back to the (E)-isomer.[3]

This reversible photoisomerization leads to the establishment of a photostationary state, a dynamic equilibrium where the rates of the forward and reverse reactions are equal. In non-polar solvents, which can mimic the waxy cuticle of leaves, the photoisomerization of the (E)-isomer to the (Z)-isomer is particularly efficient.[3] Studies on azoxystrobin have shown that a pseudo photostationary equilibrium is reached where the ratio of the (E)-isomer to the (Z)-isomer is approximately 2.0.[3]

Expert Insight: The phenomenon of photoisomerization has significant practical implications. The formation of the less active (Z)-isomer on plant surfaces upon exposure to sunlight can lead to a reduction in the overall efficacy of the fungicide. This necessitates a deep understanding of the photostability of azoxystrobin formulations and is a critical consideration in the development of new, more robust agricultural products.

Atropisomerism: A Theoretical Consideration

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, typically between two aryl rings.[8][9] The azoxystrobin acid molecule possesses two such bonds: the C-O bond connecting the phenyl ring to the pyrimidine ring, and the C-O bond connecting the pyrimidine ring to the cyanophenyl ring. The bulky substituents on these rings could potentially hinder free rotation, leading to the existence of stable rotational isomers (atropisomers).

While theoretically possible, there is currently no direct experimental evidence in the reviewed literature to suggest that azoxystrobin acid exhibits stable, isolatable atropisomers at ambient temperatures. The energy barrier to rotation around the aryl-ether bonds may not be sufficiently high to prevent rapid interconversion. However, for drug development professionals, the potential for atropisomerism in structurally similar molecules is an important consideration, as different atropisomers can exhibit distinct pharmacological and toxicological profiles.

Synthesis and Stereochemical Control

The commercial synthesis of azoxystrobin is a multi-step process that aims to produce the biologically active (E)-isomer with high stereoselectivity.[4] A common strategy involves the construction of the (E)-β-methoxyacrylate moiety early in the synthetic sequence, followed by the coupling of the aromatic fragments.[5]

A significant challenge in the synthesis is the potential for a Smiles-type intramolecular rearrangement, which can occur under basic conditions and lead to the formation of undesired byproducts, thereby reducing the yield of the target (E)-isomer.[10] The choice of base and reaction conditions is therefore critical to controlling the stereochemical outcome of the synthesis.

The synthesis of azoxystrobin acid typically involves the hydrolysis of the methyl ester of the parent azoxystrobin. This reaction is a standard ester hydrolysis and does not affect the stereochemistry at the C=C double bond. Therefore, the isomeric composition of the resulting azoxystrobin acid directly reflects that of the starting azoxystrobin ester.

Synthesis_Workflow cluster_synthesis Synthesis of (E)-Azoxystrobin Acid Start Starting Materials (e.g., 2-chlorobenzonitrile, 4,6-dihydroxypyrimidine) Step1 Construction of (E)-beta-methoxyacrylate moiety Step2 Coupling of Aromatic Fragments Step3 Formation of (E)-Azoxystrobin Step4 Hydrolysis of Methyl Ester End (E)-Azoxystrobin Acid

Analytical Methodologies for Isomer Separation and Characterization

The accurate separation and quantification of azoxystrobin acid isomers are crucial for quality control, residue analysis, and environmental fate studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

The key to separating the (E) and (Z) isomers of azoxystrobin acid lies in exploiting the subtle differences in their polarity and interaction with the stationary phase of the HPLC column.

Experimental Protocol: Separation of Azoxystrobin Acid Isomers by HPLC-MS/MS

This protocol is adapted from established methods for azoxystrobin and its metabolites.[6][10]

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice due to its ability to effectively separate moderately polar compounds. The C18 stationary phase provides hydrophobic interactions with the aromatic rings of the analyte.

    • Mobile Phase: A gradient elution is typically used to achieve optimal separation and peak shape.

      • Mobile Phase A: 0.1% formic acid in water. The formic acid helps to protonate the carboxylic acid group of azoxystrobin acid, leading to better retention on the reversed-phase column and improved peak shape.

      • Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC.

    • Gradient Program:

      • Start with a higher percentage of Mobile Phase A (e.g., 70%) to ensure good retention of the analytes on the column.

      • Gradually increase the percentage of Mobile Phase B over several minutes to elute the isomers. The slightly different polarities of the (E) and (Z) isomers will result in different retention times.

      • A final high percentage of Mobile Phase B is used to wash the column, followed by re-equilibration at the initial conditions.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

    • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is crucial for reproducible retention times.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization in positive ion mode (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Precursor Ion: The protonated molecule of azoxystrobin acid, [M+H]⁺ (m/z 390.1).[6]

      • Product Ions: Specific fragment ions are monitored for quantification and confirmation. The selection of product ions should be optimized by direct infusion of a standard solution.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar C18 stationary phase interacts with the hydrophobic regions of the azoxystrobin acid molecule. The subtle differences in the three-dimensional shape and dipole moment between the (E) and (Z) isomers lead to slightly different strengths of interaction, enabling their separation.

  • Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the reversed-phase column. This leads to better peak shapes and improved resolution between the isomers.

  • Gradient Elution: A gradient is essential to elute both isomers with good peak shape in a reasonable time. A shallow gradient in the region where the isomers elute is key to achieving baseline separation.

  • MRM Detection: This highly selective and sensitive detection method allows for the accurate quantification of the isomers even in complex matrices by monitoring specific precursor-to-product ion transitions, minimizing interferences from other compounds.

HPLC_Workflow cluster_hplc HPLC-MS/MS Analysis of Azoxystrobin Acid Isomers Sample Sample containing (E) and (Z) Isomers Injection Injection into HPLC System Separation Separation on C18 Column (Gradient Elution) Ionization Electrospray Ionization (ESI+) Detection Mass Spectrometry (MRM Detection) Data Chromatogram with Separated Isomer Peaks

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of the (E) and (Z) isomers of azoxystrobin acid. The chemical shifts of specific protons, particularly those in the vicinity of the C=C double bond, are highly sensitive to the stereochemistry.

Key Differentiating NMR Signal:

For azoxystrobin, the most significant difference in the ¹H NMR spectra of the (E) and (Z) isomers is the chemical shift of the ethylenic proton (-CH=C). In the (E)-isomer, this proton resonates at a higher chemical shift (downfield) compared to the (Z)-isomer. This is due to the deshielding effect of the nearby aromatic ring in the (E) configuration.

  • (E)-Azoxystrobin: Ethylenic proton (s, 1H) at ~7.47 ppm.[3]

  • (Z)-Azoxystrobin: Ethylenic proton (s, 1H) at ~6.60 ppm.[3]

This significant difference in chemical shift provides a clear and reliable method for distinguishing between the two isomers and for quantifying their relative amounts in a mixture. Similar differences are expected for the ethylenic proton of the (E) and (Z) isomers of azoxystrobin acid.

Quantitative Data Summary

The following table summarizes key quantitative data related to the isomerism of azoxystrobin.

ParameterValueSource
Photoisomerization Quantum Yield (E → Z) 0.75 ± 0.08 (in n-heptane)[3]
Photoisomerization Chemical Yield (Z → E) 0.95 ± 0.1 (in n-heptane)[3]
Photostationary State Ratio ([E]/[Z]) 2.0 ± 0.1[3]
¹H NMR Chemical Shift of Ethylenic Proton ((E)-Azoxystrobin) ~7.47 ppm[3]
¹H NMR Chemical Shift of Ethylenic Proton ((Z)-Azoxystrobin) ~6.60 ppm[3]
Precursor Ion [M+H]⁺ for Azoxystrobin Acid (MS) m/z 390.1[6]

Conclusion and Future Perspectives

The stereochemistry of azoxystrobin acid, dominated by its E/Z isomerism, is a critical determinant of its biological activity. The commercially utilized and fungicidally potent form is the (E)-isomer, while the (Z)-isomer is significantly less active. The dynamic interplay between these isomers, driven by photoisomerization, has profound implications for the efficacy and environmental fate of this important agricultural tool.

For researchers and drug development professionals, a robust understanding of the stereochemical properties of azoxystrobin acid is paramount. This includes the application of appropriate analytical techniques, such as HPLC-MS/MS and NMR, to accurately separate, identify, and quantify the different isomers. The methodologies and insights provided in this guide serve as a foundation for further research, whether it be in the development of more photostable formulations, the investigation of the environmental impact of different isomers, or the design of new, highly selective fungicides. The exploration of stereochemistry continues to be a vital frontier in the advancement of agricultural and pharmaceutical sciences.

References

  • Chastain, J., ter Halle, A., de Sainte Claire, P., & Richard, C. (2013). Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation. Photochemical & Photobiological Sciences, 12(11), 2076-2083. [Link]

  • University of Hertfordshire. (n.d.). Azoxystrobin (Ref: ICI 5504). Agriculture & Environment Research Unit (AERU). [Link]

  • Food and Agriculture Organization of the United Nations. (2017). AZOXYSTROBIN (229). [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate. PubChem. [Link]

  • Lin, T., et al. (2020). The fungicide azoxystrobin promotes freshwater cyanobacterial dominance through altering competition. Microbiome, 8(1), 1-15. [Link]

  • Google Patents. (n.d.). CN103145627A - Azoxystrobin synthesis method.
  • Mega Innovative Crops. (n.d.). Azoxystrobin. [Link]

  • University of Hertfordshire. (n.d.). (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylic acid (Ref: R234886). Agriculture & Environment Research Unit (AERU). [Link]

  • National Center for Biotechnology Information. (n.d.). Azoxystrobin. PubChem. [Link]

  • ResearchGate. (n.d.). Mass data (ES+) for azoxystrobin, isomer Z and photoproducts (see structures in Scheme 3). [Link]

  • Wikipedia. (n.d.). Azoxystrobin. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Azoxystrobin Environmental Chemistry Method Soil. [Link]

  • Walsh Medical Media. (2018). Development of Spectrophotometric Method for the Determination of Azoxystrobin Fungicide after Derivatization. [Link]

  • Hu, X., et al. (2022). Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice. Environmental Health Perspectives, 130(2), 027003. [Link]

  • Perišić, M., et al. (2015). Determination of azoxystrobin and its impurity in pesticide formulations by liquid chromatography. Arhiv za farmaciju, 65(5), 371-383. [Link]

  • Clayden, J., et al. (2015). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 7(14), 1883-1903. [Link]

  • ResearchGate. (n.d.). The chemical structure of azoxystrobin. [Link]

  • ResearchGate. (n.d.). Determination of azoxystrobin and its impurity in pesticide formulations by liquid chromatography. [Link]

  • Parra, J., et al. (2011). Synthesis of azoxystrobin transformation products and selection of monoclonal antibodies for immunoassay development. Journal of Agricultural and Food Chemistry, 59(15), 8128-8137. [Link]

  • Wikipedia. (n.d.). Atropisomer. [Link]

  • Knowles, R. R. (n.d.). Atropisomers. The Knowles Group - Princeton University. [Link]

  • CORE. (n.d.). Isolation and Characterization of Process-Related Impurity in Azoxystrobin. [Link]

  • MDPI. (2024). Combined Cytotoxic Effects of the Fungicide Azoxystrobin and Common Food-Contaminating Mycotoxins. [Link]

  • Senge, M. O., & Shakeri, M. (2021). Elucidating Atropisomerism in Nonplanar Porphyrins with Tunable Supramolecular Complexes. Chemistry–A European Journal, 27(1), 331-340. [Link]

  • National Center for Biotechnology Information. (n.d.). Properties of Configurationally Stable Atropoenantiomers in Macrocyclic Natural Products and the Chrysophaentin Family. [Link]

  • Veeprho. (n.d.). Azoxystrobin (Z)-Isomer. [Link]

Sources

Azoxystrobin Acid: A Definitive Biomarker for Azoxystrobin Exposure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of azoxystrobin acid as a biomarker for assessing human exposure to the widely used fungicide, azoxystrobin. As the agricultural and commercial use of azoxystrobin continues to expand, the need for reliable methods to monitor human exposure is increasingly critical. This document details the metabolic pathway of azoxystrobin to its primary metabolite, azoxystrobin acid, and establishes the scientific rationale for its use as a sensitive and specific biomarker. Detailed, field-proven protocols for the analysis of azoxystrobin acid in human urine are presented, along with a thorough discussion of analytical method validation in accordance with regulatory expectations. This guide is intended to serve as an essential resource for researchers, toxicologists, and drug development professionals engaged in environmental health and safety studies.

Introduction: The Growing Importance of Azoxystrobin Biomonitoring

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class. Its mechanism of action involves the inhibition of mitochondrial respiration in fungi, making it highly effective against a wide range of plant pathogens.[1] Consequently, azoxystrobin is extensively used in agriculture on a variety of crops.[1] Beyond its agricultural applications, azoxystrobin is also incorporated into some commercial products, such as mold and mildew-resistant wallboards.[2] This widespread use raises the potential for human exposure, not only through dietary intake but also via residential and occupational environments.

While azoxystrobin itself is characterized by low acute toxicity in mammals, there is growing interest in its potential for developmental and neurotoxic effects, making the assessment of human exposure a priority.[3][4] Due to the rapid metabolism of azoxystrobin in the body, direct measurement of the parent compound is often not a reliable indicator of exposure. This necessitates the identification and validation of a stable and specific biomarker. Azoxystrobin acid, the primary metabolite of azoxystrobin, has emerged as a sensitive and reliable indicator of exposure and has been successfully quantified in human biomonitoring studies.[5][6]

This guide will provide the foundational knowledge and practical methodologies for utilizing azoxystrobin acid as a biomarker, enabling robust and accurate assessment of human exposure to azoxystrobin.

The Metabolic Journey: From Azoxystrobin to Azoxystrobin Acid

The biotransformation of azoxystrobin in humans is a critical aspect of its toxicology and the basis for the utility of azoxystrobin acid as a biomarker. Following exposure, azoxystrobin is extensively metabolized, primarily through hydrolysis of the methyl ester group to form its carboxylic acid analogue, azoxystrobin acid.[7] This metabolic conversion is a detoxification pathway, as azoxystrobin acid exhibits significantly lower fungicidal activity compared to the parent compound.[7]

The primary enzymes responsible for this initial hydrolysis step are believed to be carboxylesterases (CarE) and cytochrome P450 (CYP450) enzymes, which are abundant in the liver and other tissues.[7][8] Subsequent to its formation, azoxystrobin acid can undergo further metabolism, including conjugation with glucuronic acid, to facilitate its excretion from the body, primarily in the urine.[9] The metabolic pathway is depicted in the following diagram:

Azoxystrobin Azoxystrobin (Parent Compound) Metabolism Primary Metabolism (Hydrolysis) Azoxystrobin->Metabolism Carboxylesterases (CarE) Cytochrome P450s (CYP450) Azoxystrobin_Acid Azoxystrobin Acid (Primary Metabolite) Metabolism->Azoxystrobin_Acid Conjugation Phase II Metabolism (Glucuronidation) Azoxystrobin_Acid->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of azoxystrobin to azoxystrobin acid.

Analytical Methodology: Quantifying Azoxystrobin Acid in Urine

The reliable quantification of azoxystrobin acid in biological matrices is paramount to its utility as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven to be the most sensitive and specific method for this purpose.[5] The following protocol outlines a validated approach for the analysis of azoxystrobin acid in human urine.

Experimental Protocol: Urinary Azoxystrobin Acid Analysis by LC-MS/MS

3.1.1. Sample Collection and Storage:

  • Collect spot urine samples in sterile, polypropylene containers.

  • Immediately after collection, freeze samples at -20°C or lower to ensure the stability of the analyte. Long-term storage should be at -80°C. Studies on the parent compound, azoxystrobin, have shown it to be stable in various matrices when stored frozen at ≤ –18 °C.[10]

3.1.2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw urine samples at room temperature.

  • Centrifuge the samples at 3000 rpm for 10 minutes to pellet any sediment.

  • To 1 mL of the urine supernatant, add an internal standard (e.g., a stable isotope-labeled azoxystrobin acid).

  • Add 50 µL of β-glucuronidase solution and incubate at 37°C for 4 hours to deconjugate any glucuronidated metabolites.

  • Condition an SPE cartridge (e.g., C18) with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions:
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of azoxystrobin acid from matrix components. A typical gradient might start at 10% B, ramp to 95% B, hold, and then re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
MS System Triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive)
Ionization Mode Electrospray Ionization (ESI) in negative mode
MRM Transitions Specific precursor and product ion transitions for azoxystrobin acid and the internal standard must be optimized. For example, for azoxystrobin acid: m/z 388.1 -> 204.1
Source Parameters Optimized for maximum signal intensity (e.g., spray voltage, capillary temperature, gas flows).
Experimental Workflow Diagram

cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Collection Urine Sample Collection & Storage Thaw_Centrifuge Thaw & Centrifuge Urine_Collection->Thaw_Centrifuge Enzyme_Treatment β-glucuronidase Treatment Thaw_Centrifuge->Enzyme_Treatment SPE Solid-Phase Extraction (SPE) Enzyme_Treatment->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for urinary azoxystrobin acid analysis.

Biomarker Validation: Ensuring Data Integrity and Reliability

The validation of a biomarker assay is a critical process to ensure that the data generated are accurate, precise, and reproducible. The principles of analytical method validation for biomarkers are outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The key validation parameters are summarized below, with typical acceptance criteria for a robust biomarker assay.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.A linear regression with a coefficient of determination (R²) ≥ 0.99 over the expected concentration range.[11]
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[12]
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.The coefficient of variation (CV) should not exceed 15% for replicate measurements, except at the LLOQ, where it should not exceed 20%.[13]
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the process.Consistent and reproducible recovery across the concentration range. Recovery values for azoxystrobin acid in urine have been reported in the range of 96% to 111%.[5]
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.The LOQ for azoxystrobin acid in urine has been reported to be as low as 0.01 ng/mL.[6]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term frozen).

Human Biomonitoring Data and Interpretation

Several studies have successfully detected and quantified azoxystrobin acid in human urine, providing valuable data on the extent of exposure in different populations. A notable study detected azoxystrobin acid in 100% of urine samples from pregnant women and 70% of samples from children.[6] The median concentrations were 0.10 ng/mL and 0.07 ng/mL, respectively.[6] Based on these urinary concentrations, the average daily intake of azoxystrobin was estimated to be 75.8 ng/kg/day for pregnant women and 112.6 ng/kg/day for children.[5] These findings underscore the widespread exposure to azoxystrobin and the utility of azoxystrobin acid as a biomarker to assess this exposure. The detection of a co-contaminant from wallboard, 5OH-TBZ, was positively associated with the detection of azoxystrobin acid, suggesting a potential common source of exposure from building materials.[2]

Conclusion and Future Directions

Azoxystrobin acid has been firmly established as a sensitive and specific biomarker for assessing human exposure to azoxystrobin. Its formation through the primary metabolic pathway of the parent compound, coupled with the availability of robust and validated analytical methods for its detection in urine, makes it an ideal tool for human biomonitoring studies. The data generated from such studies are invaluable for understanding the extent of human exposure, identifying potential sources of exposure, and informing risk assessments.

Future research should focus on expanding the application of this biomarker in larger and more diverse populations to establish baseline exposure levels. Furthermore, studies correlating urinary azoxystrobin acid concentrations with specific health outcomes will be crucial in elucidating the potential long-term health effects of azoxystrobin exposure. The methodologies and principles outlined in this guide provide a solid foundation for researchers to confidently and accurately utilize azoxystrobin acid as a key biomarker in the field of environmental health and toxicology.

References

  • Azoxystrobin 5. EVALUATION OF DATA FOR ACCEPTABLE DAILY INTAKE AND ACUTE DIETARY INTAKE FOR HUMANS, MAXIMUM RESIDUE LEVELS AND S. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • More Pieces of the Puzzle: New Insights into Azoxystrobin Exposures and Neurotoxicity. Environmental Health Perspectives. 2022. Available at: [Link]

  • Determination of azoxystrobin and its impurity in pesticide formulations by liquid chromatography. R Discovery. 2020. Available at: [Link]

  • Azoxystrobin-Induced Physiological and Biochemical Alterations in Apis mellifera Workers of Different Ages. MDPI. Available at: [Link]

  • Azoxystrobin (Ref: ICI 5504). University of Hertfordshire. Available at: [Link]

  • IN VITRO TOXIC EFFECTS OF AZOXYSTROBIN ON HUMAN NEUROBLASTOMA CELL LINE. Istanbul University Press. 2024. Available at: [Link]

  • Validation of quantitative method for Azoxystrobin residues in Green Beans and Peas. ResearchGate. 2016. Available at: [Link]

  • Effect of azoxystrobin on activities of detoxification enzymes (CarE, GSTs and CYP450) in worker bees of different ages. ResearchGate. Available at: [Link]

  • Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations. SciSpace. 2022. Available at: [Link]

  • Co-detection of azoxystrobin and thiabendazole fungicides in mold and mildew resistant wallboards and in children. ResearchGate. 2024. Available at: [Link]

  • Azoxystrobin 5. EVALUATION OF DATA FOR ACCEPTABLE DAILY INTAKE AND ACUTE DIETARY INTAKE FOR HUMANS, MAXIMUM RESIDUE LEVELS AND S. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • in vitro toxic effects of azoxystrobin on human neuroblastoma cell line. DergiPark. Available at: [Link]

  • Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice. National Institutes of Health. 2022. Available at: [Link]

  • Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice. PubMed. 2022. Available at: [Link]

  • Azoxystrobin. Human Health Aggregate Risk Assessment for Permanent Tolerances on Imported Pear, Imported Tea, and Imported Coff. Regulations.gov. 2015. Available at: [Link]

  • Carboxylesterase and Cytochrome P450 Confer Metabolic Resistance Simultaneously to Azoxystrobin and Some Other Fungicides in Botrytis cinerea. PubMed. 2024. Available at: [Link]

  • AZOXYSTROBIN (229) First draft prepared by Mr C Pan, Department of Applied Chemistry, China Agricultural University, Beijing 100. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity GC-MS Quantitation of Azoxystrobin Acid (R234886) via Butyl Ester Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Azoxystrobin Acid (R234886) is the primary biotic and abiotic degradation product of the strobilurin fungicide Azoxystrobin. While Liquid Chromatography (LC-MS/MS) is often the default for polar metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) remains a critical tool for confirmation and orthogonal validation, particularly in complex environmental matrices where matrix suppression in LC-MS can yield false negatives.

The Analytical Challenge: The "Methylation Trap"

The parent compound, Azoxystrobin, is a methyl ester . The metabolite, R234886, is the corresponding carboxylic acid formed by hydrolysis.

  • The Trap: Standard GC derivatization protocols often use acidic methanol (e.g., BF3-MeOH) to methylate carboxylic acids. If applied here, this would convert the metabolite (Azoxystrobin Acid) back into the parent compound (Azoxystrobin), making it impossible to distinguish the two.

  • The Solution: This protocol utilizes Butylation (conversion to the butyl ester) or Silylation (TMS ester).

  • Recommendation: We prioritize Butylation via BF3-Butanol. Butyl esters are hydrolytically more stable than silyl esters and provide a distinct mass shift (+56 Da vs. parent) and retention time, ensuring absolute differentiation from the parent compound.

Chemical Profile & Target Analytes[1][2][3][4][5]

CompoundCommon NameCAS No.[1][2]FormulaMW ( g/mol )Key Feature
Parent Azoxystrobin131860-33-8C22H17N3O5403.4Methyl Ester (Non-polar)
Metabolite Azoxystrobin Acid (R234886)1185255-09-7C21H15N3O5389.36Carboxylic Acid (Polar)
Target Derivative Azoxystrobin-Butyl EsterN/AC25H23N3O5445.47Butyl Ester (Volatile)

Analytical Workflow Diagram

The following diagram illustrates the critical decision points in the sample preparation workflow to prevent metabolite-to-parent reversion.

AzoxystrobinWorkflow Sample Sample Matrix (Soil/Crop) Extract QuEChERS Extraction (Acidified Acetonitrile) Sample->Extract Cleanup dSPE Clean-up (PSA/C18) Extract->Cleanup Decision Derivatization Choice Cleanup->Decision Methylation Methylation (BF3-MeOH) Decision->Methylation AVOID Butylation Butylation (BF3-Butanol) Decision->Butylation RECOMMENDED ResultBad False Positive: Converts to Parent Methylation->ResultBad ResultGood Success: Distinct Butyl Ester Butylation->ResultGood GCMS GC-MS Analysis (SIM Mode) ResultGood->GCMS

Caption: Workflow highlighting the necessity of Butylation to distinguish the acid metabolite from the methyl-ester parent.

Detailed Protocol

Reagents & Standards
  • Internal Standard (ISTD): Azoxystrobin-d4 (preferred) or Triphenyl phosphate (TPP).

  • Derivatization Reagent: Boron trifluoride (BF3) in Butanol (10% w/w).

  • Extraction Solvent: Acetonitrile (LC-MS grade) acidified with 1% Acetic Acid.[3]

  • QuEChERS Salts: Citrate-buffered extraction kit (AOAC 2007.01 method).

Step-by-Step Methodology
Step 1: Extraction (Modified QuEChERS)

Rationale: The acid metabolite requires low pH to suppress ionization and partition into the organic phase.

  • Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of ISTD solution.

  • Add 10 mL of 1% Acetic Acid in Acetonitrile . Shake vigorously for 1 min.

  • Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

  • Shake immediately for 1 min and centrifuge at 4000 rpm for 5 min.

Step 2: Clean-up (dSPE)[3]
  • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine).

    • Critical Note: Do not use excessive PSA. PSA removes organic acids.[3] We want to retain our target acid. A reduced amount of PSA (25 mg) removes sugars/fatty acids but retains the bulk of the Azoxystrobin acid. Alternatively, use only C18 if the matrix is high-fat but low-sugar.

  • Vortex for 30 sec and centrifuge.

Step 3: Derivatization (Butylation)
  • Transfer 500 µL of the cleaned extract to a glass reaction vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Add 200 µL of BF3-Butanol (10%) .

  • Cap tightly and incubate at 65°C for 60 minutes .

  • Cool to room temperature.

  • Add 500 µL of Hexane and 500 µL of Saturated NaHCO3 (to neutralize acid).

  • Vortex and allow phases to separate.[3]

  • Transfer the upper Hexane layer (containing the butyl ester) to an autosampler vial.

GC-MS Instrumentation Parameters
ParameterSetting
System Agilent 7890B GC / 5977B MSD (or equivalent)
Column DB-5ms UI (30m x 0.25mm x 0.25µm)
Inlet Splitless @ 260°C; Purge flow 50 mL/min at 1.0 min
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 20°C/min → 200°C → 5°C/min → 300°C (hold 3 min)
Transfer Line 280°C
Source Temp 230°C (EI Source)
Acquisition SIM Mode (Selected Ion Monitoring)

Data Interpretation & Validation

Mass Spectrum Transition Table (SIM Mode)

The butyl ester derivatization adds a butyl group (+C4H9) replacing the acidic proton.

AnalyteDerivative FormQuant Ion (m/z)Qualifier Ions (m/z)Approx RT (min)
Azoxystrobin (Parent) Underivatized403 344, 38814.2
Azoxystrobin Acid Butyl Ester 445 344, 37215.8
Azoxystrobin-d4 Underivatized407 348, 39214.1

Note: The retention time shift (~1.6 min) and the mass shift (403 vs 445) provide two dimensions of separation.

Reaction Mechanism Diagram

ReactionMechanism Acid Azoxystrobin Acid (R234886) MW: 389 Intermediate Transition State (Acid-Catalyzed) Acid->Intermediate + H+ Reagent BF3 / Butanol (Reagent) Reagent->Intermediate Product Azoxystrobin BUTYL Ester MW: 445 Intermediate->Product - H2O Byproduct Water Intermediate->Byproduct

Caption: Acid-catalyzed esterification replacing the hydroxyl group with a butyl group.

References & Authoritative Grounding

  • U.S. Environmental Protection Agency (EPA). (1997). Pesticide Fact Sheet: Azoxystrobin.[5] (Details on metabolite R234886 mobility).

  • PubChem. Azoxystrobin Acid (Compound Summary). National Library of Medicine.

  • Soboleva, E., et al. (2004). Derivatization in Gas Chromatography.[6][7][8][9][10] (General principles of alkylation for acidic pesticides).

Disclaimer

This Application Note is for research and development purposes only. All protocols should be validated in the user's laboratory according to local regulatory guidelines (e.g., SANTE/11312/2021) before use in GLP studies.

Sources

Application Note: A Guide to the Accurate Quantification of Azoxystrobin Acid Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the precise and accurate quantification of Azoxystrobin acid, the primary metabolite of the widely used fungicide Azoxystrobin. Accurate determination of this analyte is critical for environmental monitoring, food safety assurance, and toxicological studies. This application note details the fundamental principles of using certified reference materials (CRMs), provides step-by-step protocols for standard preparation and sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and outlines essential method validation criteria. The methodologies described herein are designed to ensure data of the highest integrity for researchers, analytical scientists, and professionals in drug development and food safety.

Introduction: The Significance of Azoxystrobin and its Acid Metabolite

Azoxystrobin is a broad-spectrum strobilurin fungicide extensively used in agriculture to protect a wide variety of crops from fungal diseases.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi, effectively halting their energy supply.[2] Following application, Azoxystrobin can metabolize in the environment and in biological systems to form its primary metabolite, Azoxystrobin acid (also referred to as R234886).

The presence of Azoxystrobin and Azoxystrobin acid residues in food commodities and environmental samples is a significant concern for regulatory bodies and public health.[3] Recent studies have detected Azoxystrobin acid in human urine samples, indicating widespread exposure.[4] Therefore, the ability to accurately quantify Azoxystrobin acid is paramount for assessing exposure levels, ensuring compliance with maximum residue limits (MRLs), and conducting toxicological risk assessments.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the parent compound and its metabolite is crucial for developing robust analytical methods. Key properties influence the choice of extraction solvents, chromatographic conditions, and detection techniques.

PropertyAzoxystrobinAzoxystrobin AcidRationale for Analytical Method
Chemical Formula C22H17N3O5[2]C21H15N3O5The change in molecular formula and structure affects the mass-to-charge ratio (m/z), which is fundamental for mass spectrometric detection.
Molecular Weight 403.4 g/mol [5]389.36 g/mol Precise mass is critical for setting up the mass spectrometer for selective detection.
Solubility Low in water (6.7 mg/L); soluble in organic solvents like acetone, methanol, acetonitrile.[1][2]Higher aqueous solubility than parent compound due to the carboxylic acid group.Solubility dictates the choice of solvents for efficient extraction from sample matrices and for preparing standard solutions. Acetonitrile is a common choice.
log P (Octanol-Water Partition Coefficient) 2.5[1]Lower than AzoxystrobinIndicates a more polar nature for the acid metabolite, influencing its retention behavior in reversed-phase chromatography.
The Indispensable Role of Certified Reference Materials (CRMs)

The foundation of any accurate quantitative analysis is the use of a well-characterized analytical standard. Certified Reference Materials (CRMs) are the gold standard for this purpose.[6]

Why CRMs are Critical:

  • Metrological Traceability: CRMs provide an unbroken chain of comparisons to a national or international standard, ensuring that measurement results are accurate and comparable across different laboratories and over time.[7][8]

  • Accuracy and Precision: They are produced under stringent manufacturing protocols and come with a certificate that specifies the property value, its associated uncertainty, and a statement of metrological traceability.[7] This allows for the calibration of instruments and the validation of analytical methods with a high degree of confidence.[9][10]

  • Method Validation: CRMs are essential for assessing key validation parameters, including accuracy, precision, linearity, and limits of detection and quantification.[6][9]

Core Principles: Analytical Standard Preparation and Calibration

The meticulous preparation of standards and the construction of a valid calibration curve are prerequisites for accurate quantification. This section provides a detailed protocol for these critical steps.

Protocol: Preparation of Stock and Working Standard Solutions

Objective: To prepare a series of accurate standard solutions for instrument calibration.

Materials:

  • Azoxystrobin acid Certified Reference Material (CRM)

  • LC-MS grade Acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

Procedure:

  • Primary Stock Solution (e.g., 100 µg/mL): a. Allow the CRM vial to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh approximately 10 mg of the Azoxystrobin acid CRM onto a calibrated analytical balance. Record the exact weight. c. Quantitatively transfer the weighed standard into a 100 mL Class A volumetric flask. d. Add a small amount of acetonitrile to dissolve the CRM completely. e. Bring the flask to volume with acetonitrile, cap, and invert at least 20 times to ensure homogeneity. f. Causality: Using LC-MS grade solvent is essential to minimize background noise and potential interferences during analysis. Class A volumetric glassware ensures the accuracy of the final concentration.

  • Intermediate Stock Solution (e.g., 10 µg/mL): a. Pipette 10 mL of the Primary Stock Solution into a 100 mL volumetric flask. b. Dilute to the mark with acetonitrile. Cap and mix thoroughly.

  • Working Standard Solutions (e.g., 0.1 ng/mL to 10 ng/mL): a. Perform serial dilutions from the Intermediate Stock Solution to prepare a series of at least five calibration standards.[11] For example, typical calibration curves for Azoxystrobin acid might range from 0.01 ng/mL to 10 ng/mL.[4] b. Example Dilution for 10 ng/mL standard: Pipette 100 µL of the 10 µg/mL intermediate stock into a 100 mL volumetric flask and dilute with acetonitrile. c. Store all stock and working solutions in amber glass vials at 4°C to prevent photodegradation. Check the CRM certificate for specific storage instructions.

Calibration Curve Construction and Validation

The calibration curve establishes the mathematical relationship between the instrument response (e.g., peak area) and the concentration of the analyte.

Workflow:

  • Inject the prepared working standard solutions into the LC-MS/MS system, from the lowest concentration to the highest.

  • Generate a calibration curve by plotting the peak area response against the known concentration of each standard.

  • Apply a linear regression analysis to the data points.

  • Acceptance Criteria: A valid calibration curve should have a coefficient of determination (R²) of ≥ 0.99.[3][4]

G cluster_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_cal Calibration & Validation CRM Weigh Azoxystrobin Acid Certified Reference Material (CRM) Stock Prepare Primary Stock (e.g., 100 µg/mL) CRM->Stock Inter Prepare Intermediate Stock (e.g., 10 µg/mL) Stock->Inter Work Create Serial Dilutions (Working Standards, e.g., 0.1-10 ng/mL) Inter->Work Inject Inject Standards (Lowest to Highest Conc.) Work->Inject Acquire Acquire Peak Area Data Inject->Acquire Plot Plot Peak Area vs. Concentration Acquire->Plot Regress Perform Linear Regression Plot->Regress Validate Validate Curve (R² ≥ 0.99) Regress->Validate Quantify Quantify Validate->Quantify Ready for Sample Quantification

Recommended Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying Azoxystrobin acid in complex matrices due to its exceptional sensitivity, selectivity, and specificity.[12][13]

Protocol: Sample Preparation using QuEChERS

For complex matrices like fruits, vegetables, and soil, a robust sample preparation method is required to remove interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique.[14][15][16]

Objective: To extract Azoxystrobin acid from a solid matrix and remove interfering components prior to LC-MS/MS analysis.

Materials:

  • Homogenized sample (e.g., lettuce, soil)

  • Water (LC-MS grade)

  • Acetonitrile (containing 0.1% formic acid)[3]

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

  • Dispersive SPE (d-SPE) cleanup tubes (containing sorbents like PSA and C18)

  • High-speed centrifuge and centrifuge tubes (50 mL)

Procedure:

  • Extraction: a. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[17] b. Add 10 mL of water and vortex for 30 seconds. c. Add 15 mL of 1% acetic acid in acetonitrile. d. Add the QuEChERS extraction salt packet. e. Securely cap the tube and shake vigorously for 1 minute.[17] f. Centrifuge at >3000 rcf for 5 minutes. The top layer is the analyte-containing acetonitrile extract.[18] g. Causality: Acetonitrile is used for its ability to efficiently extract a wide range of pesticides. The salts induce phase separation between the aqueous and organic layers, partitioning the analytes into the acetonitrile.[15]

  • Dispersive SPE Cleanup: a. Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a d-SPE cleanup tube. b. Shake for 30 seconds. c. Centrifuge at >3000 rcf for 5 minutes. d. Causality: The d-SPE sorbents remove specific matrix interferences. Primary Secondary Amine (PSA) removes organic acids and sugars, while C18 removes non-polar interferences like fats. This "cleanup" step is crucial for reducing matrix effects and protecting the LC-MS/MS system.[14]

  • Final Preparation: a. Carefully collect the supernatant. b. Filter through a 0.22 µm syringe filter into an autosampler vial. c. The sample is now ready for injection.

G Sample 1. Homogenized Sample Extract 2. Add Acetonitrile & QuEChERS Salts Sample->Extract Shake 3. Shake Vigorously Extract->Shake Centrifuge1 4. Centrifuge to Separate Layers Shake->Centrifuge1 Supernatant 5. Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE 6. Add Supernatant to d-SPE Tube Supernatant->dSPE Shake2 7. Shake for Cleanup dSPE->Shake2 Centrifuge2 8. Centrifuge to Pellet Sorbents Shake2->Centrifuge2 Filter 9. Filter Supernatant Centrifuge2->Filter Inject 10. Inject into LC-MS/MS Filter->Inject

Recommended LC-MS/MS Conditions

Rationale: The following conditions are a starting point and should be optimized for the specific instrument and application. The goal is to achieve good chromatographic separation from matrix components and sensitive detection.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)The C18 stationary phase provides excellent retention for moderately polar compounds like Azoxystrobin acid.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with good elution strength and compatibility with MS.
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.A gradient elution is necessary to separate the analyte from early-eluting matrix components and ensure it is eluted with a sharp peak.
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatography.
Injection Vol. 2 - 10 µLDependent on sample concentration and instrument sensitivity.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeAzoxystrobin acid can be detected in both modes, but one may provide better sensitivity. This must be determined experimentally.
MS/MS Mode Multiple Reaction Monitoring (MRM)MRM provides superior selectivity and sensitivity by monitoring specific precursor → product ion transitions.
MRM Transitions To be determined empirically by infusing the standardAt least two transitions (a quantifier and a qualifier) should be monitored for confident identification.

Method Validation and Quality Control

A fully validated method provides documented evidence that the procedure is fit for its intended purpose.[19] Key validation parameters should be assessed according to guidelines from bodies like the ICH or FDA.[19][20]

Validation ParameterObjective & Acceptance Criteria
Specificity/Selectivity Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities). Criteria: No significant interfering peaks at the retention time of Azoxystrobin acid in blank matrix samples.
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.[21] Criteria: R² ≥ 0.99 over the defined range.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurity determination, this is typically from the reporting level to 120% of the specification.[11]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Determined by analyzing spiked blank matrix samples at different concentrations (e.g., low, mid, high). Criteria: Recovery typically within 80-120%.
Precision (RSD%) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at repeatability (same day, same analyst) and intermediate precision (different days, analysts, or equipment) levels. Criteria: Relative Standard Deviation (RSD) should typically be ≤ 15%.[22]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1.[21]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21] Often determined based on a signal-to-noise ratio of 10:1 or as the lowest point on the validated calibration curve.[4][21] LOQs for Azoxystrobin acid can be as low as 0.01 ng/mL.[4]

References

  • Method of Analysis for Azoxystrobin content. (n.d.).
  • Azoxystrobin ELISA (Microtiter Plate). (n.d.). ATZ Labs.
  • Hao, K., et al. (2022). Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice. Environmental Health Perspectives.
  • ResearchGate. (2025). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites azoxystrobin free acid and 2-hydroxybenzonitrile in greenhouse grown lettuce.
  • EPA. (n.d.). Azoxystrobin Environmental Chemistry Method Soil.
  • Food and Agriculture Organization of the United Nations. (n.d.). AZOXYSTROBIN (229).
  • Anhui Techchem Industrial Co.,Ltd. (2023). Some basic properties of Azoxystrobin.
  • PubMed. (n.d.). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites, azoxystrobin free acid and 2-hydroxybenzonitrile, in greenhouse-grown lettuce.
  • Walsh Medical Media. (2018). Development of Spectrophotometric Method for the Determination of Azoxystrobin Fungicide after Derivatization.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • IAEA. (n.d.). Development and use of reference materials and quality control materials.
  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis.
  • LCGC International. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
  • University of Hertfordshire. (n.d.). Azoxystrobin (Ref: ICI 5504). AERU.
  • Controllab. (2020). Certified Reference Material (CRM): benefits for the analytical routine.
  • ResearchGate. (2025). (PDF) Using Certified Reference Materials in Analytical Chemistry - Present Status, Trends and Needs.
  • ResearchGate. (n.d.). Physico-chemical properties and molecular structure of azoxystrobin.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Measurlabs. (n.d.). QuEChERS Method for Sample Preparation.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • NIH. (n.d.). Azoxystrobin. PubChem.
  • Wikipedia. (n.d.). Certified reference materials.
  • Wikipedia. (n.d.). Azoxystrobin.
  • PubMed. (n.d.). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods.
  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation.
  • YouTube. (2016). QuEChERS Sample Prep Part 1 - Pesticide Analysis.
  • ANAB Blog. (n.d.). Reference Material (RM) vs Certified Reference Material (CRM).

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Ion Suppression of Azoxystrobin Acid (R234886)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of LC-MS/MS parameters to minimize ion suppression for Azoxystrobin Acid (R234886) in complex matrices. Applicable Instrumentation: Triple Quadrupole LC-MS/MS (ESI Source). Target Analyte: Azoxystrobin Acid (Metabolite R234886).[1] Note: This guide distinguishes the acid metabolite from the parent Azoxystrobin.[1]

Module 1: The Mechanism of Failure (Theory)

Q: Why is Azoxystrobin Acid specifically prone to ion suppression in ESI Negative mode?

A: Azoxystrobin acid (R234886) contains a carboxylic acid moiety (


).[1] To be detected in Negative Electrospray Ionization (ESI-), it must form the deprotonated molecular ion 

.[1]

Ion suppression occurs when co-eluting matrix components (humic acids in soil, organic acids in fruits, or phospholipids in biological fluids) compete for the limited charge available on the surface of the electrospray droplet.

In ESI-, the droplet surface is negatively charged.[1] If your matrix contains compounds with higher surface activity or higher acidity than Azoxystrobin acid, they will occupy the droplet surface, preventing your analyte from entering the gas phase.[1] This "Charge Competition" model is the primary driver of signal loss.[1]

IonSuppression cluster_0 ESI Droplet (Negative Mode) Analyte Azoxystrobin Acid (Low Conc.) Surface Droplet Surface (Limited Charge Sites) Analyte->Surface Blocked MS_Inlet Mass Spec Inlet Analyte->MS_Inlet Signal Suppressed Matrix Matrix Interferents (High Conc./High Surface Activity) Matrix->Surface Dominates Surface Surface->MS_Inlet Matrix Ions Detected

Figure 1: The Charge Competition Model. Matrix components (Red) monopolize the droplet surface, preventing Azoxystrobin Acid (Blue) from desorbing into the gas phase.[1]

Module 2: Sample Preparation (The Critical "Trap")

Q: I am using standard QuEChERS (AOAC 2007.01) but getting <10% recovery. What is wrong?

A: You are likely falling into the "PSA Trap." Standard QuEChERS dispersive SPE (dSPE) kits contain PSA (Primary Secondary Amine) .[1] PSA is a weak anion exchanger designed to remove organic acids (sugars, fatty acids) from food matrices.[1][2]

Because Azoxystrobin Acid is an organic acid, PSA will bind to it and remove it from your sample along with the interferences.

Protocol Correction: For Azoxystrobin Acid, you must modify the cleanup step.

Cleanup SorbentFunctionSuitability for Azoxystrobin Acid
PSA Removes organic acids, sugarsFORBIDDEN (Removes Analyte)
C18 Removes lipids/non-polarsRECOMMENDED
GCB (Graphitized Carbon Black) Removes pigments (chlorophyll)CAUTION (Planar structure may bind analyte; use low amounts <10mg)
Z-Sep / Z-Sep+ Removes lipids/pigmentsRECOMMENDED (Alternative to C18)

Recommended Workflow (Citrate-Buffered QuEChERS):

  • Extraction: Weigh 10g sample. Add 10mL Acetonitrile (ACN).[1][3]

  • Salting Out: Add Citrate Buffer salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate). Citrate buffering (pH 5-5.[1]5) stabilizes the acid.[1]

  • Shake & Centrifuge: Shake vigorously 1 min, Centrifuge 3000xg for 5 min.

  • Cleanup (dSPE): Transfer supernatant to a tube containing MgSO4 and C18 ONLY . Do not use PSA.

  • Analyze: Filter (0.2 µm PTFE) and inject.[1]

Module 3: Chromatographic & MS Optimization

Q: How do I separate the analyte from suppression zones?

A: Ion suppression usually occurs at the solvent front (unretained salts) and the end of the gradient (phospholipids).[1] You must retain Azoxystrobin acid away from the void volume (


).[1]

1. Column Selection:

  • Standard: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18).[1]

  • Problem: If the acid elutes too early (near void volume) on C18, switch to a C18-PFP (Pentafluorophenyl) or a Polar-Embedded C18 column. These provide better retention for polar acids via hydrogen bonding and pi-pi interactions.[1]

2. Mobile Phase Chemistry (pH is Key):

  • The Conflict: Azoxystrobin (parent) flies well in ESI+ (needs acidic pH).[1] Azoxystrobin Acid flies best in ESI- (needs neutral/basic pH for deprotonation).[1]

  • The Solution:

    • If analyzing Acid only: Use 5mM Ammonium Acetate (pH ~6.8) in water vs. Methanol/ACN.[1] This ensures the acid is already deprotonated (

      
      ), significantly increasing sensitivity and resistance to suppression compared to acidic mobile phases.[1]
      
    • If analyzing Parent + Acid: Use 0.1% Formic Acid (pH 2.7).[1] The acid will still ionize in ESI- (due to the high voltage stripping protons), but sensitivity will be lower.[1] Ensure your gradient pushes the acid away from the solvent front.[1]

3. Internal Standards (The Gold Standard): You must use a stable isotope labeled internal standard (e.g., Azoxystrobin acid-d4 ).[1]

  • Why: The IS experiences the exact same suppression as the analyte.[1]

  • Calculation: Use the Area Ratio (

    
    ).[1] This mathematically cancels out the suppression effect.[1]
    
Module 4: Troubleshooting Guide

Q: My signal is fluctuating, and retention time is shifting. How do I diagnose the root cause?

Use the following logic flow to isolate the issue.

Troubleshooting Start Problem: Low Signal / Poor Recovery CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Good IS Response Normal? CheckIS->IS_Good ExtractionIssue Issue: Extraction Efficiency (Not Suppression) IS_Good->ExtractionIssue Yes (IS is fine) IS_Low IS Response Also Low? IS_Good->IS_Low No Suppression Issue: Ion Suppression IS_Low->Suppression Yes PrepCheck Did you use PSA? Suppression->PrepCheck PSAFail CRITICAL ERROR: PSA removed the analyte. Switch to C18 only. PrepCheck->PSAFail Yes ChromCheck Check Retention Time (RT) Is k' < 2? PrepCheck->ChromCheck No VoidVol Eluting in Void Volume. Reduce Organic Start %. Change Column. ChromCheck->VoidVol Yes MatrixLoad Matrix Overload. Dilute Sample 1:10. Inject Less Volume. ChromCheck->MatrixLoad No (RT is fine)

Figure 2: Troubleshooting Decision Tree for Azoxystrobin Acid Analysis.

References
  • Anastassiades, M., et al. (2003).[1][3] Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS).[1] Journal of AOAC International. Link

  • Kruve, A., et al. (2015).[1] Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A. Link

  • Bauer, A., et al. (2018).[1] Determination of azoxystrobin and its metabolite azoxystrobin acid in lettuce by LC-MS/MS. Bulletin of Environmental Contamination and Toxicology. (Contextual grounding on metabolite analysis).

Sources

Stability of Azoxystrobin acid in analytical standards and stored samples.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Azoxystrobin Acid (R234886)

Introduction: The Chemical Context

Subject : Azoxystrobin Acid (Metabolite R234886) IUPAC : (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylic acid CAS : 119225-52-6 (Acid form)[1][2]

Welcome to the technical guide for Azoxystrobin Acid. As a Senior Application Scientist, I often see researchers treat this metabolite identical to its parent ester, Azoxystrobin. This is a critical error. While the parent is a non-ionizable methyl ester, Azoxystrobin Acid (R234886) possesses a free carboxylic acid group.[1] This structural difference fundamentally alters its solubility, pH sensitivity, and interaction with chromatographic surfaces.[1][2]

This guide addresses the specific stability challenges of R234886 in analytical standards and biological matrices.

Part 1: Analytical Standard Preparation & Solvent Selection

Q: My Azoxystrobin Acid peak is splitting or tailing significantly. The parent Azoxystrobin peak looks fine. What is wrong?

A: This is a classic pH mismatch between your sample solvent and the mobile phase. [1]

The Mechanism : Azoxystrobin Acid contains a carboxylic acid moiety. Unlike the parent ester, the acid exists in an equilibrium between its protonated (neutral) and deprotonated (anionic) forms, governed by its pKa (approx. 3-4).[1][2]

  • If Sample Solvent pH > pKa : The molecule is ionized (anionic).[1][2]

  • If Mobile Phase pH < pKa : The molecule is protonated (neutral).[1][2]

When you inject an ionized sample into an acidic mobile phase, the analyte must protonate on-column to interact with the C18 stationary phase.[1][2] This protonation kinetics causes peak distortion (fronting/splitting).[1][2]

The Protocol :

  • Match the pH : Ensure your sample diluent matches the mobile phase pH.[2] If your mobile phase is 0.1% Formic Acid (pH ~2.7), your final dilution step for the standard should be in the same acidic buffer.[1]

  • Solvent Strength : Avoid dissolving the pure acid standard in 100% aqueous buffer.[2] It may precipitate.[1][2] Use a mixture (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).[1][2]

Q: Which solvent should I use for high-concentration stock solutions?

A: Use Acetonitrile (ACN) or Methanol (MeOH) for primary stocks, but avoid alkaline additives. [1][2]

The Mechanism : While Azoxystrobin Acid is the product of hydrolysis and is chemically stable in basic conditions (forming a salt), storing it in alkaline methanol (e.g., with ammonium hydroxide) can lead to transesterification or other side reactions over long periods.[1]

Self-Validating Protocol :

  • Primary Stock (1 mg/mL) : Dissolve neat solid in pure HPLC-grade Acetonitrile . It offers better solubility and chemical inertness than methanol for this specific acrylate structure.[1][2]

  • Storage : Store at -20°C in Amber Glass .

  • Verification : Upon first use, run a "Zero-Injection" blank followed by the standard.[1][2] If you see a small peak eluting before the main peak, it is likely the Z-isomer (see Photostability section).[1][2]

Part 2: Photostability & Isomerization

Q: I am detecting a "ghost peak" eluting just before Azoxystrobin Acid. Is this a contaminant?

A: It is likely the Z-isomer, resulting from photo-isomerization. [1][2]

The Mechanism : Both Azoxystrobin and Azoxystrobin Acid share the (E)-ß-methoxyacrylate backbone.[1][2] This double bond is highly sensitive to UV/Vis light.[1][2] Exposure to laboratory light causes a reversible geometric isomerization from the active (E)-isomer to the (Z)-isomer .[1][2]

  • E-Isomer : The target analyte (trans-like geometry).[1][2]

  • Z-Isomer : The photo-degradant (cis-like geometry), typically less retained on C18 columns due to differences in polarity and shape.[1][2]

Troubleshooting Guide :

  • Amber Glassware : Mandatory for all stocks and working solutions.[1][2]

  • Autosampler Protection : If your autosampler has a clear window, cover it with foil.[1][2]

  • Reversion Test : If you suspect isomerization, heat the solution slightly (protect from light) or adjust pH; the Z-isomer often reverts to the thermodynamically stable E-isomer, confirming its identity.[1][2]

Visualization of the Pathway :

Azoxystrobin_Degradation Azoxy_E Azoxystrobin (E-Isomer) (Parent Ester) Azoxy_Z Azoxystrobin (Z-Isomer) (Photo-isomer) Azoxy_E->Azoxy_Z hv (Light) Reversible Acid_E Azoxystrobin Acid (R234886) (Target Metabolite) Azoxy_E->Acid_E Hydrolysis (pH > 9) Ester Cleavage Acid_Z Acid Z-Isomer (Photo-isomer) Azoxy_Z->Acid_Z Hydrolysis Acid_E->Acid_Z hv (Light) Isomerization

Caption: Degradation pathways showing Hydrolysis (Ester to Acid) and Photo-isomerization (E to Z).

Part 3: Storage Stability in Matrices

Q: Can I store aqueous samples containing Azoxystrobin Acid in plastic vials?

A: Use Glass (Silanized preferred) for low concentrations (<10 ng/mL). [1][2]

The Mechanism : Carboxylic acids can interact with active sites on plastic surfaces or adsorb due to hydrophobic interactions if the pH is low (where the acid is neutral and less soluble).[1]

  • High Concentration (>1 µg/mL) : Standard polypropylene (PP) is usually acceptable.[1][2]

  • Trace Analysis : Adsorption to PP walls can cause signal loss.[1][2]

Data Summary: Stability Profile

ParameterConditionStability StatusRecommendation
Hydrolysis pH 4-7 (Aqueous)Stable The acid is the terminal hydrolysis product.[1][2]
Photolysis Ambient LightUnstable Forms Z-isomer rapidly (Minutes/Hours).[1][2] Use Amber glass.
Thermal -20°C (Frozen)Stable (>12 Months)Stable in ACN or MeOH matrix.[1][2]
Solubility Acidic Water (pH < 3)Low Risk of precipitation.[1][2] Add >20% Organic solvent.[1][2]
Solubility Alkaline Water (pH > 9)High Forms soluble carboxylate salt.[1][2]
Q: How do I validate extraction efficiency from soil/water?

A: You must account for the "Aging" effect.

The Mechanism : Unlike the parent ester, Azoxystrobin Acid can form ionic bonds with soil minerals (calcium/magnesium bridges) or organic matter over time.[1] A "fresh spike" recovery test may overestimate extraction efficiency compared to "aged" residues.[1][2]

Protocol :

  • Extraction Solvent : Use Acetonitrile:Water (80:20) with 0.1% Formic Acid .[1][2] The acid is crucial to protonate the analyte (breaking ionic interactions with soil) and improve solubility in the organic phase.[1]

  • QuEChERS : If using QuEChERS, ensure you use the Citrate Buffer version.[1][2][3] The unbuffered method may result in variable pH, affecting recovery of the acid metabolite.

References

  • Food and Agriculture Organization (FAO) . (2009).[1][2] Azoxystrobin: FAO Specifications and Evaluations for Agricultural Pesticides. 5

  • Boudina, A., et al. (2014).[1][2] Phototransformation of azoxystrobin fungicide in organic solvents.[6] Photoisomerization vs. photodegradation. Photochemical & Photobiological Sciences. 6

  • Singh, B., et al. (2010).[1][2][4] Metabolism of 14C-azoxystrobin in water at different pH. Journal of Environmental Science and Health, Part B. 4

  • US EPA . (1997).[1][2] Pesticide Fact Sheet: Azoxystrobin. 7

Sources

Reducing background interference in Azoxystrobin acid analysis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for analytical chemists and researchers working with Azoxystrobin and its primary metabolite, Azoxystrobin Acid (R234886). It focuses on overcoming the specific challenges posed by the polarity shift between the parent compound and the metabolite.

Topic: Reducing Background Interference & Optimizing Recovery Senior Application Scientist: Dr. A. Vance

Core Chemical Context

To solve interference, you must understand the fundamental difference between your analytes.

  • Azoxystrobin (Parent): A methyl ester. Lipophilic (

    
    ). Retains well on standard C18.
    
  • Azoxystrobin Acid (R234886): The free carboxylic acid metabolite. Significantly more polar.[1]

    • The Challenge: It elutes earlier (often near the void volume where matrix suppression is highest) and interacts with standard cleanup sorbents (like PSA), leading to poor recovery.

Troubleshooting Logic & Workflow

Use this decision tree to diagnose your specific interference or recovery issue.

TroubleshootingFlow Start START: Define the Problem ProblemType Is the issue Low Recovery or High Background? Start->ProblemType LowRecovery Issue: Low Recovery (<70%) ProblemType->LowRecovery Recovery Issues HighBackground Issue: High Background / Noise ProblemType->HighBackground Noise/Interference CheckAnalyte Are you analyzing the Acid (R234886)? LowRecovery->CheckAnalyte CheckPSA Did you use PSA in dSPE? CheckAnalyte->CheckPSA Yes (Acid) CheckpH Check Extraction pH CheckAnalyte->CheckpH No (Parent only) SolutionPSA CRITICAL ERROR: PSA removes acidic metabolites. Switch to C18 only or no dSPE. CheckPSA->SolutionPSA Yes CheckPSA->CheckpH No SolutionAcidify Acidify extraction solvent (0.1% Formic Acid) to protonate acid. CheckpH->SolutionAcidify CheckRT Is the peak near void volume (<1.5 min)? HighBackground->CheckRT SolutionColumn Switch Column: Use HSS T3 or Polar C18 to increase retention. CheckRT->SolutionColumn Yes (Early Elution) CheckMRM Optimize MRM Transitions CheckRT->CheckMRM No (Co-elution) SolutionMRM Switch R234886 to ESI(-) or select higher m/z product ions. CheckMRM->SolutionMRM

Figure 1: Diagnostic workflow for identifying the root cause of analytical failure in Azoxystrobin/Acid analysis.

Module 1: Sample Preparation (The "Cleanup" Trap)

The Issue: The most common user error is using standard QuEChERS kits (AOAC 2007.01 or EN 15662) that contain PSA (Primary Secondary Amine) during the dispersive SPE (dSPE) step. Mechanism: PSA is a weak anion exchanger.[2] It binds fatty acids (good) but also binds Azoxystrobin Acid (bad), removing it from your sample effectively.

Optimized Protocol: Acid-Buffered QuEChERS

Objective: Recover both parent and acid without matrix loss.

StepActionTechnical Rationale
1. Extraction Weigh 10g sample. Add 10 mL Acetonitrile containing 1% Formic Acid .Acidification keeps R234886 in its protonated (neutral) form, driving it into the organic layer rather than the water phase.
2. Partitioning Add Citrate Buffer salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate). Shake & Centrifuge.Citrate buffering maintains a pH ~5, preventing degradation of base-sensitive parents while keeping the acid stable.
3. Cleanup (dSPE) DO NOT USE PSA. Use C18 (ODS) and MgSO4 only.C18 removes lipids/waxes.[3] MgSO4 removes water. Avoiding PSA ensures the Acid metabolite remains in the extract.
4. Filtration Filter through 0.2 µm PTFE syringe filter.Protects the UHPLC column from particulates.

Senior Scientist Note: If you are analyzing soil or complex cereals, you may see "matrix enhancement" for the parent. In these cases, use a matrix-matched calibration curve rather than trying to clean the sample further, which often results in analyte loss.

Module 2: Chromatographic Optimization

The Issue: Azoxystrobin Acid is polar.[1][2] On a standard C18 column, it often elutes in the "dump" zone (0.5–1.5 min), co-eluting with salts and polar matrix components that cause severe ion suppression.

Recommended Column Chemistry

Do not use a standard high-carbon-load C18 (e.g., BEH C18) if the acid is your priority.

  • Primary Choice: HSS T3 (High Strength Silica C18) or equivalent "Aquatic" C18.

    • Why? These columns have lower ligand density and are compatible with 100% aqueous mobile phases.[4] They provide superior retention for polar acids, shifting the peak away from the void volume.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.[5]

    • Note: The Ammonium Formate aids ionization in ESI+ and improves peak shape.

Gradient Profile (Example for 100mm Column)
Time (min)% BCurvePurpose
0.005InitialHigh aqueous start to trap the Acid metabolite.
1.0056Hold to separate Acid from void salts.
8.00956Elute Parent (Azoxystrobin).
10.00956Wash column.
10.1051Re-equilibrate.

Module 3: Mass Spectrometry Tuning

The Issue: Isobaric interference. Resolution: Optimize MRM transitions. While Azoxystrobin is easily detected in ESI(+), the Acid can be analyzed in either mode. If ESI(+) background is too high for the Acid, switch to ESI(-).

MRM Transition Table
AnalyteIonizationPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Type
Azoxystrobin ESI (+)404.1 372.1 3018Quant
404.1344.13032Qual
Azoxystrobin Acid ESI (+)390.1 344.1 2522Quant
(R234886)390.1329.12535Qual
Azoxystrobin Acid ESI (-)388.1 344.0 3518Alt.[6] Quant

Critical Setup Tip: The transition


 corresponds to the loss of methanol (

), typical for methyl esters. The Acid transition

corresponds to the loss of formic acid (

), typical for carboxylic acids. Ensure your collision gas (Argon) pressure is sufficient to induce these specific fragmentations.

Frequently Asked Questions (FAQ)

Q1: I have excellent recovery for Azoxystrobin but near 0% for the Acid. Why? A: You likely used a dSPE tube containing PSA (Primary Secondary Amine). PSA strips carboxylic acids from the sample. Repeat the extraction using a dSPE kit containing only C18 and MgSO4 , or analyze the raw extract after centrifugation and filtration.

Q2: The Azoxystrobin Acid peak is broad and tailing. How do I fix this? A: Peak tailing for acids usually indicates secondary silanol interactions or pH mismatch.

  • Ensure your Mobile Phase A contains Ammonium Formate (buffer) and Formic Acid (pH modifier).

  • Switch to a column with "End-capped" silica or High Strength Silica (HSS) technology which reduces silanol activity.

Q3: Can I analyze both analytes in a single run? A: Yes. Use the HSS T3 column and ESI(+) mode . While ESI(-) is more selective for the acid, modern triple quads are fast enough to switch polarities (Pos/Neg switching) in a single run if necessary. However, ESI(+) is usually sufficient if the chromatographic separation is adequate (Acid eluting > 1.5 min).

Q4: My background noise is high in the Acid channel (m/z 390). A: This is often due to solvent contamination or plasticizers.

  • Use LC-MS grade solvents.

  • Avoid using plastic pipettes during the final transfer; use glass.

  • Inject a "Solvent Blank" to confirm if the noise is from the system or the matrix.

References

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS).[7] Journal of AOAC International.

  • Waters Corporation. (2020). Evaluation of HSS T3 Column Chemistries for Polar Compound Retention. Application Note.

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note.

Sources

Technical Support Center: High-Resolution Separation of Azoxystrobin Acid & Isomers

[1]

Executive Summary & Context

Azoxystrobin acid (R234886) is the primary metabolite of the fungicide Azoxystrobin, formed via the hydrolysis of the methyl ester group. While the parent molecule’s efficacy relies on the E-isomer configuration of the

1

The Core Challenge: Unlike the non-ionic parent molecule, Azoxystrobin acid possesses a free carboxylic acid group. This introduces pH-dependent retention behavior that complicates the resolution of its E and Z isomers. Standard methods optimized for the parent often fail for the acid due to ionization-induced peak fronting or co-elution in the void volume.

This guide provides a self-validating workflow to achieve baseline resolution (

Method Development Strategy (The "Why" & "How")

Critical Parameter: pH Control

The pKa of the carboxylic acid moiety in R234886 is approximately 3.5–4.0.

  • Neutral pH (approx.[2] 7.0): The acid is deprotonated (anionic). It becomes highly polar and elutes near the void volume (

    
    ), often co-eluting with matrix salts and preventing isomer resolution.
    
  • Acidic pH (< 3.0): The acid is protonated (neutral). Hydrophobic retention on the C18/Phenyl ligand increases significantly, allowing the subtle shape selectivity required to separate the E and Z isomers.

Stationary Phase Selection
  • C18 (Octadecyl): Standard for separating the Acid from the Parent. However, it often struggles to resolve the Acid-E from Acid-Z due to limited steric selectivity.[2]

  • Phenyl-Hexyl: Recommended. The

    
     interactions between the phenyl ligand and the aromatic systems of Azoxystrobin provide enhanced selectivity for geometric isomers (rigid planar E vs. bent Z).
    
Visualization: Method Development Logic

MethodDevStartSTART: Isomer Resolution RequiredCheckpHStep 1: Check Mobile Phase pH(Must be < 3.0)Start->CheckpHSelectColStep 2: Column SelectionCheckpH->SelectColC18C18 Column(Good for Parent vs Acid)SelectCol->C18General ProfilingPhenylPhenyl-Hexyl Column(Best for E vs Z Isomers)SelectCol->PhenylIsomer SpecificOptimizeStep 3: Gradient Optimization(Shallow gradient 20-40% B)C18->OptimizePhenyl->OptimizeResultBaseline Resolution (Rs > 1.5)Optimize->Result

Figure 1: Decision tree for selecting the optimal stationary phase and pH conditions for Azoxystrobin Acid isomer resolution.

Recommended Experimental Protocol

This protocol is designed to separate Azoxystrobin Acid (E), Azoxystrobin Acid (Z), and the Parent Azoxystrobin.

Reagents & Conditions
ParameterSpecificationCausality / Note
Column Phenyl-Hexyl,

mm, 1.7 or 2.6

m
Phenyl ligands maximize selectivity for geometric isomers via

stacking.[2]
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.[2]7) keeps the acid protonated for retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than Methanol for this analyte.[2]
Flow Rate 0.3 - 0.4 mL/minOptimized for UPLC/UHPLC pressures.[2]
Temp

Sub-ambient or low heat prevents on-column thermal isomerization.[2]
Detection UV @ 254 nmThe acrylate system absorbs strongly here.[2]
Gradient Table
Time (min)% Mobile Phase BEvent
0.020Initial Hold (Focusing)
1.020Isocratic to retain polar acid
10.045Shallow gradient separates Acid E/Z
12.095Wash (Elute Parent Azoxystrobin)
14.095Hold
14.120Re-equilibration

Troubleshooting Guide & FAQs

Issue 1: Peak Tailing of Azoxystrobin Acid

Q: My Azoxystrobin parent peak is sharp, but the Acid metabolite tails significantly. Why?

A: This is a classic "Secondary Interaction" issue.

  • Cause: At pH > 3.5, the carboxylate group (

    
    ) interacts with residual silanols on the silica support or elutes too quickly.
    
  • Fix: Ensure your aqueous mobile phase contains at least 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) .[2] TFA acts as an ion-pairing agent and will significantly sharpen the acid peak, though it may suppress MS sensitivity.

Issue 2: The "Ghost" Isomer (Artifact Generation)

Q: I see the Z-isomer peak increasing in area the longer the sample sits in the autosampler. Is my column degrading?

A: No, your sample is reacting to light.

  • Mechanism: The acrylate double bond in strobilurins is photosensitive. Exposure to ambient lab light causes

    
     photo-isomerization.[2][1]
    
  • Fix:

    • Use Amber Glass vials.

    • Set the autosampler temperature to

      
      .
      
    • Self-Validation: Prepare a fresh standard in the dark and inject immediately. Compare with a standard left on the bench for 4 hours.

Visualization: Isomerization Pathway

IsomerizationE_IsoE-Isomer(Bio-Active)UVUV Light / SunlightE_Iso->UVZ_IsoZ-Isomer(Impurity)Z_Iso->E_IsoThermal Relaxation(Slow)UV->Z_IsoPhoto-Isomerization

Figure 2: Photo-isomerization pathway.[2] The transformation is reversible but favors the Z-form under UV irradiation.

Issue 3: Co-elution of Acid Isomers

Q: I see the Acid and Parent well separated, but the Acid E and Z isomers are a single lump. How do I split them?

A: You need to change the selectivity mechanism.

  • Step 1: Lower the gradient slope. Change the gradient from

    
     B over 10 mins to 
    
    
    B over 15 mins.
  • Step 2: Switch organic modifier. Replace Acetonitrile with Methanol . Methanol is a protic solvent and interacts differently with the polar acid group, often revealing hidden resolution, though system backpressure will increase.

References

  • U.S. Environmental Protection Agency (EPA). (2012).[2] Azoxystrobin: Human Health Risk Assessment. [2]

  • Boudina, A., et al. (2007). Photochemical behavior of azoxystrobin in aqueous solutions. Journal of Agricultural and Food Chemistry. (Demonstrates E/Z photo-isomerization kinetics). [2]

  • Joseph, R.S.I. (1999). Azoxystrobin: Metabolism and Environmental Fate. Pesticide Chemistry. (Details the hydrolysis of the ester to the acid metabolite R234886).

Technical Support Center: Azoxystrobin Acid (R234886) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Executive Summary

Welcome to the technical support center. This guide addresses the synthesis of Azoxystrobin Acid (Chemical Name: (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylic acid).[1][2]

In research and drug development contexts, "Azoxystrobin Acid" almost universally refers to the major metabolite R234886 , resulting from the hydrolysis of the methyl ester in Azoxystrobin. While total synthesis is possible, the most robust laboratory protocol involves the controlled saponification of the parent ester (Azoxystrobin).

Crucial Warning: The


-methoxyacrylate  moiety is a "chemical chameleon"—it is essential for fungicidal activity (toxophore) but is thermodynamically unstable. It is prone to 

isomerization
under light and decarboxylation/demethoxylation under harsh acidic conditions.

Module 1: The Hydrolysis Protocol (Ester Acid)

Context: You are converting Azoxystrobin (Methyl Ester) to Azoxystrobin Acid (R234886) using base-catalyzed hydrolysis.

Q1: My reaction conversion is high (>95%), but I am recovering <40% yield after acidification. Where is my product?

Diagnosis: This is likely a pH-dependent solubility trap or uncontrolled precipitation . Azoxystrobin acid is an amphiphilic molecule. At neutral pH, it may form a gum rather than a discrete precipitate, or it may remain partially solubilized if the organic co-solvent (e.g., MeOH/THF) is not removed prior to acidification.

Troubleshooting Protocol:

  • Solvent Strip: You must remove the organic co-solvent (Methanol or THF) under reduced pressure before acidification. The acid is soluble in aqueous-organic mixtures.

  • Controlled Acidification: Do not dump acid.

    • Cool the aqueous salt solution to

      
      .
      
    • Slowly add 1M HCl or Formic Acid dropwise to pH 3–4 .

    • Do not go to pH 1. Highly acidic conditions can trigger cleavage of the enol ether.

  • The "Aging" Step: Once precipitate forms, stir at

    
     for 30–60 minutes. This allows the amorphous precipitate to organize into a filterable solid.
    
Q2: HPLC shows a "split peak" or a new impurity eluting just after the main peak. Is my product degrading?

Diagnosis: You are likely observing Photo-isomerization (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 shift) .
The biologically active form is the 

-isomer
. The double bond in the methoxyacrylate group is photosensitive. In solution, equilibrium can shift rapidly upon exposure to ambient lab light.

Corrective Action:

  • Amber Glassware: All reactions and rotary evaporation must occur in amber glassware or vessels wrapped in aluminum foil.

  • Thermodynamic Reset: If you have a high

    
    -content, you can sometimes drive the equilibrium back to the 
    
    
    
    -form by heating in a non-polar solvent (e.g., Toluene) with a catalytic amount of iodine (
    
    
    ), although this is risky for the acid form. Prevention is better than cure.
Q3: The reaction is stalling at 80% conversion despite adding excess base.

Diagnosis: Phase Transfer Limitation. Azoxystrobin (the ester) is highly lipophilic; the hydroxide ion is hydrophilic. If you are using a simple Methanol/Water system, the ester may be precipitating out of the reaction zone.

Optimization:

  • Switch Solvent System: Use THF:Water (2:1) . THF solubilizes the ester better than methanol, ensuring a homogeneous phase for the hydroxide attack.

  • Temperature: Maintain

    
    . Do not exceed 
    
    
    
    to protect the ether linkages.

Module 2: De Novo Scaffold Assembly

Context: You are building the molecule from 4,6-dichloropyrimidine and 2-cyanophenol.

Q4: I am getting a mixture of mono- and di-substituted pyrimidines. How do I control the selectivity?

Diagnosis: Competitive Nucleophilic Attack. 4,6-dichloropyrimidine is symmetric. Once the first phenoxy group attaches, the ring becomes less electron-deficient, theoretically deactivating it for the second attack. However, at high temperatures, this selectivity is lost.

The "DABCO Effect" Protocol: To ensure high yield of the mono-substituted intermediate (4-chloro-6-(2-cyanophenoxy)pyrimidine):

  • Catalyst: Use DABCO (1,4-diazabicyclo[2.2.2]octane) at 0.1–2 mol%. It forms a highly reactive quaternary ammonium salt intermediate that accelerates the first substitution while allowing lower temperature operation.

  • Stoichiometry: Use a slight excess of the pyrimidine (1.1 eq) relative to 2-cyanophenol.

  • Base Addition: Add Potassium Carbonate (

    
    ) slowly. High instantaneous concentration of phenoxide drives double substitution.
    

Visualizing the Workflow

The following diagram illustrates the convergent synthesis and the critical hydrolysis step, highlighting the points of failure (isomerization/degradation).

AzoxystrobinSynthesis cluster_inputs Step 1: Scaffold Assembly Pyrim 4,6-Dichloropyrimidine Intermediate Intermediate: 4-chloro-6-(2-cyanophenoxy)pyrimidine Pyrim->Intermediate SNAr Phenol 2-Cyanophenol Phenol->Intermediate DABCO Cat: DABCO Base: K2CO3 DABCO->Intermediate AzoxyEster Azoxystrobin (Ester) (Active Fungicide) Intermediate->AzoxyEster Coupling (Ullmann-type) Acrylate (E)-Methyl-2-(2-hydroxyphenyl)- 3-methoxyacrylate Acrylate->AzoxyEster Hydrolysis Hydrolysis (NaOH / THF / H2O) AzoxyEster->Hydrolysis Salt Carboxylate Salt (Water Soluble) Hydrolysis->Salt Saponification Acidification Acidification (pH 3-4, 0°C) Salt->Acidification AzoxyAcid TARGET: Azoxystrobin Acid (Metabolite R234886) Acidification->AzoxyAcid Precipitation Impurity Impurity: Z-Isomer (Light Induced) AzoxyAcid->Impurity hv (Light)

Caption: Convergent synthesis pathway of Azoxystrobin Acid, emphasizing the critical hydrolysis step and the risk of photo-isomerization.

Summary Data Tables

Table 1: Solvent Selection for Hydrolysis
Solvent SystemSolubility (Ester)Reaction RateWork-up EaseRecommendation
Methanol/Water ModerateSlow (Phase separation)High (Easy evaporation)Good for small scale
THF/Water High Fast (Homogeneous) Moderate (Requires stripping)Preferred Standard
DMSO/Water HighFastPoor (Hard to remove DMSO)Avoid
Acetone/Water HighModerateModerateRisk of aldol side-reactions
Table 2: Critical Process Parameters (CPP)
ParameterTarget RangeFailure Mode (If Deviated)
Hydrolysis Temp 25°C – 50°C>60°C: Ether cleavage; <20°C: Incomplete reaction
Acidification pH 3.0 – 4.0<2.0: Degradation of enol ether; >5.0: Salt retention
Light Exposure Dark / Amber Formation of Z-isomer (inactive/impurity)
DABCO Load 0.1 – 2.0 mol%Absence leads to low yield in scaffold synthesis

References

  • Syngenta Limited. (2013). Method for preparing azoxystrobin.[3][4][5] CN Patent 103145627B. Link

    • Authority: Describes the industrial standard for the DABCO-catalyzed coupling and subsequent handling.
  • Laird, W. J. D., et al. (2003).[6] Metabolism of methyl-(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (azoxystrobin) in rat.[6] Xenobiotica, 33(6), 677-690.[6] Link

    • Authority: Definitive characterization of the acid metabolite (R234886) and its stability profile.
  • Imperial Chemical Industries (ICI). (1990). Fungicides.[3][4][6][7][8][9][10] European Patent EP0382375A1. Link

    • Authority: The foundational patent describing the original synthesis and the sensitivity of the methoxyacryl
  • University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Azoxystrobin Metabolite R234886.[1]Link

    • Authority: Provides physical-chemical properties (pKa, solubility)

Sources

Best practices for the storage and handling of Azoxystrobin acid standards.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the proper storage, handling, and use of Azoxystrobin acid analytical standards. This resource is designed for researchers, analytical scientists, and quality control professionals who require precise and reliable quantification of this key metabolite. Adherence to these best practices is critical for ensuring data integrity, laboratory safety, and the longevity of your valuable reference materials.

Introduction to Azoxystrobin Acid

Azoxystrobin acid, also known by its reference code R234886, is the primary carboxylic acid metabolite of the broad-spectrum fungicide, Azoxystrobin.[1][2] Its chemical name is (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxy-acrylic acid. As a major degradation product found in soil and water, and a metabolite in biological systems, its accurate measurement is essential for environmental monitoring, residue analysis, and metabolism studies.[1]

This guide provides a comprehensive framework for managing your Azoxystrobin acid standards, from initial receipt to final analysis, ensuring the highest level of scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the day-to-day handling and storage of Azoxystrobin acid standards.

Q1: How should I store the neat (solid) Azoxystrobin acid standard upon receipt?

A1: Immediately upon receipt, the solid Azoxystrobin acid standard should be stored in a cool, dry, and dark place. For long-term stability, it is recommended to store the tightly sealed vial in a freezer at temperatures of -18°C or below .[3] This minimizes the potential for degradation from heat and ambient moisture. Always refer to the supplier's Certificate of Analysis (CoA) for specific storage temperature recommendations, as they constitute the primary source of stability information for a particular batch.

Q2: What is the recommended storage condition for Azoxystrobin acid stock solutions?

A2: Prepared stock solutions of Azoxystrobin acid should be stored under refrigeration. A certified reference material solution of Azoxystrobin acid in acetonitrile is specified for storage at 4°C .[4] To prevent degradation from light, it is crucial to store solutions in amber vials or protect clear vials from light by wrapping them in aluminum foil. Always cap vials tightly to prevent solvent evaporation, which would alter the standard's concentration.

Q3: What solvents are suitable for preparing stock solutions?

A3: Azoxystrobin acid is soluble in polar organic solvents. Acetonitrile is a highly recommended solvent and is used for commercially available standard solutions.[4] Methanol is also a suitable option.[5] Due to the acidic nature of the molecule, ensure the solvent is of high purity (HPLC or LC-MS grade) to prevent any acid-base reactions that could affect stability.

Q4: How long can I expect my prepared stock solutions to be stable?

A4: The long-term stability of a prepared stock solution depends on the solvent, storage temperature, and concentration. While a commercial standard in acetonitrile is recommended for storage at 4°C, it is best practice to prepare fresh working standards from a solid reference material for each analytical run.[4] For ongoing studies, stock solutions stored in acetonitrile at 4°C in the dark should be stable for several weeks. However, it is a critical self-validating step to periodically check the solution's integrity by comparing it against a freshly prepared standard or a certified reference material. For long-term storage, aliquoting and freezing at -18°C or below is advisable, though freeze-thaw cycles should be minimized.

Q5: What are the primary safety precautions when handling Azoxystrobin acid?

A5: Azoxystrobin acid and its solutions (particularly in solvents like acetonitrile) present several hazards. They can be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[4] Always handle the standard in a well-ventilated area or a fume hood.[6] Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Safety glasses or goggles.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Body Protection: A lab coat and long pants.[4]

Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[6]

Section 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for critical procedures involving Azoxystrobin acid standards.

Protocol 2.1: Preparation of a Primary Stock Solution (1000 µg/mL)

This protocol outlines the preparation of a high-concentration stock solution from a neat solid standard.

Objective: To accurately prepare a 1000 µg/mL primary stock solution of Azoxystrobin acid in acetonitrile.

Materials:

  • Azoxystrobin acid analytical standard (solid)

  • HPLC or LC-MS grade acetonitrile

  • 10 mL Class A volumetric flask

  • Analytical balance (readable to at least 0.01 mg)

  • Weighing paper or boat

  • Spatula

  • Glass Pasteur pipette or syringe

  • Ultrasonic bath

Procedure:

  • Equilibration: Allow the vial of solid Azoxystrobin acid to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid, which can affect weighing accuracy and compound stability.

  • Weighing: Accurately weigh approximately 10.0 mg of the Azoxystrobin acid standard onto weighing paper. Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into the 10 mL Class A volumetric flask.

  • Rinsing: Use small volumes of acetonitrile to rinse the weighing paper and spatula, ensuring all solid is transferred quantitatively into the flask.

  • Dissolution: Add approximately 7-8 mL of acetonitrile to the flask. Gently swirl the flask to begin dissolving the standard.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Final Dilution: Allow the solution to return to room temperature. Carefully add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the solution at 4°C.[4]

Workflow 2.2: Standard Integrity Verification

This workflow describes a self-validating system to ensure the accuracy of your prepared standards over time.

G A Prepare Fresh Stock Solution (Protocol 2.1) C Analyze Both Standards by HPLC/LC-MS A->C B Prepare Working Standard from Aged Stock Solution B->C D Compare Peak Areas (Calculate % Difference) C->D E % Difference < 5%? D->E F Aged Stock is Valid Continue Use E->F Yes G Aged Stock is Compromised Discard and Prepare New E->G No

Caption: Workflow for verifying the stability of an aged stock solution.

Section 3: Troubleshooting Guide

This section provides solutions to common issues encountered during the analysis of Azoxystrobin acid.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) The carboxylic acid group on the molecule can interact with active sites on the column or silica, causing tailing.1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of your mobile phase. This will ensure the analyte is in its protonated, less polar form, reducing secondary interactions with the stationary phase.[7] 2. Use a High-Purity Column: Employ a modern, high-purity silica C18 column that has been end-capped to minimize silanol interactions. 3. Check for Column Contamination: Flush the column with a strong solvent wash sequence.
Inconsistent Peak Areas / Drifting Response 1. Standard Instability: The standard may be degrading in the autosampler, especially if not temperature-controlled. 2. Incomplete Dissolution: The standard may not be fully dissolved in the initial stock solution. 3. Solvent Evaporation: Poorly sealed vials can lead to an increase in concentration.1. Cool the Autosampler: Set the autosampler temperature to a cool setting (e.g., 4-10°C). 2. Ensure Complete Dissolution: Always use sonication when preparing stock solutions and visually inspect for any particulate matter. 3. Use Proper Vials and Caps: Use high-quality autosampler vials with septa that prevent evaporation.
No Peak or Very Small Peak Detected 1. Standard Degradation: The standard may have degraded due to improper storage (e.g., exposure to light or high temperatures). 2. Incorrect Wavelength (UV): The UV detector may be set to a wavelength where Azoxystrobin acid has poor absorbance. 3. MS Source Issues: The mass spectrometer source may be dirty or not optimized for the compound.1. Prepare a Fresh Standard: Prepare a new standard from the solid material and re-analyze. 2. Optimize Wavelength: Review literature or perform a wavelength scan. A wavelength around 255 nm is often used for the parent compound and is a good starting point.[8] 3. Clean and Tune MS: Perform routine maintenance on the MS source and re-tune/optimize using an infusion of the standard.
Carryover (Peak in Blank Injection) Azoxystrobin acid may exhibit some adsorption to surfaces in the flow path (injector, tubing, column).1. Optimize Wash Solvents: Use a strong, organic wash solvent in the autosampler wash sequence. A wash solution containing acetonitrile or methanol with a small amount of acid can be effective. 2. Needle Wash: Ensure the needle wash/dip function is active in your injection sequence. 3. "Priming" Injections: Inject a high-concentration standard once or twice before the analytical run to passivate active sites.

Section 4: Data Summary & Properties

This table summarizes key quantitative data for Azoxystrobin acid.

PropertyValueSource(s)
Chemical Formula C₂₁H₁₅N₃O₅[1]
Molecular Weight 389.36 g/mol [4]
CAS Number 1185255-09-7[1][4]
Appearance White to beige solid/powderInferred from parent compound
Storage (Solid) ≤ -18°C (Recommended)[3]
Storage (Solution in Acetonitrile) 4°C[4]
Recommended Solvents Acetonitrile, Methanol[4][5]

Section 5: Logical Framework for Standard Handling

The following diagram illustrates the critical decision points and workflow for the lifecycle of an Azoxystrobin acid analytical standard in the laboratory.

G cluster_0 Receiving & Storage cluster_1 Preparation cluster_2 Analysis & Verification A Receive Standard B Verify CoA & Integrity A->B C Solid or Solution? B->C D Store Solid at ≤ -18°C C->D Solid E Store Solution at 4°C C->E Solution F Equilibrate to Room Temp D->F H Prepare Working Standards E->H G Prepare Stock Solution (Protocol 2.1) F->G G->H I Perform HPLC/LC-MS Analysis H->I J System Suitability Pass? I->J K Proceed with Sample Analysis J->K Yes L Troubleshoot Method (See Section 3) J->L No L->I

Caption: Lifecycle management of Azoxystrobin acid analytical standards.

References

  • Azoxystrobin acid | C21H15N3O5 | CID 66685656. PubChem - NIH. [Link]

  • Azoxystrobin (Ref: ICI 5504). AERU - University of Hertfordshire. [Link]

  • Azoxystrobin 100 ST. Amazon S3. [Link]

  • ES 6808 2021 - Pesticides Azoxystrobin Technical Material (TC) Specifications. Institute of Ethiopian Standards. [Link]

  • Effect of Accelerated Storage on the Stability of Azoxystrobin Fungicide and It Is Toxicity on Albino Rats. IFPG-Innovation Forever Publishing Group Limited. [Link]

  • Azoxystrobin 5. EVALUATION OF DATA FOR ACCEPTABLE DAILY INTAKE AND ACUTE DIETARY INTAKE FOR HUMANS, MAXIMUM RESIDUE LEVELS AND S. Food and Agriculture Organization of the United Nations. [Link]

  • FarmAg Azoxystrobin 250 SC. FarmAg. [Link]

  • AZOXYSTROBIN (229) First draft prepared by Mr C Pan, Department of Applied Chemistry, China Agricultural University, Beijing 100. Food and Agriculture Organization of the United Nations. [Link]

  • Safety Data Sheet for OEM Azoxystrobin Chemical Properties and Handling Guidelines. OEM. [Link]

  • AXOXYSTROBIN 22.9%SC SAFETY DATA SHEET Page 1 of 6. RedEagle International. [Link]

  • Determination of azoxystrobin residue by UV detection high performance liquid chromatography in mango. SciELO. [Link]

  • Method of Analysis for Azoxystrobin content. [Link]

  • Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites, azoxystrobin free acid and 2-hydroxybenzonitrile, in greenhouse-grown lettuce. PubMed. [Link]

Sources

Validation & Comparative

Technical Guide: Inter-Laboratory Analytical Performance for Azoxystrobin Acid (R234886)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azoxystrobin is a broad-spectrum strobilurin fungicide widely used in agriculture. While the parent compound is non-polar and amenable to standard multi-residue methods, its primary metabolite, Azoxystrobin Acid (R234886) , presents distinct analytical challenges. Formed via the hydrolysis of the methyl ester, R234886 is significantly more polar and acidic.

This guide provides an objective inter-laboratory comparison of analytical methodologies for Azoxystrobin Acid. It highlights the critical failure points in standard QuEChERS protocols—specifically the interaction with Primary Secondary Amine (PSA) sorbents—and establishes a validated consensus workflow based on EURL (European Union Reference Laboratories) proficiency testing data.

Part 1: The Analyte & The "Acid Trap"

To achieve reproducible recovery, one must understand the physicochemical divergence between the parent and the metabolite.

FeatureAzoxystrobin (Parent)Azoxystrobin Acid (R234886)Analytical Implication
Structure Methyl esterCarboxylic acidAcid is ionizable; pH control is critical.
MW 403.12 Da~390.11 DaDistinct precursor ions for MS/MS.
LogP ~2.5 (Non-polar)< 1.0 (Polar)Acid elutes earlier on C18; requires high aqueous start.
pKa N/A (Non-ionizable)~3.5 - 4.0Critical: At pH > 4, it exists as an anion.
The Mechanism of Failure: PSA Interaction

In standard QuEChERS (EN 15662 or AOAC 2007.01), the dispersive Solid Phase Extraction (dSPE) step often uses PSA (Primary Secondary Amine) to remove sugars and fatty acids.

  • The Problem: PSA is a weak anion exchanger. It effectively binds Azoxystrobin Acid (an organic acid), removing it from the sample extract along with the matrix interferences.

  • The Result: Labs using standard dSPE with PSA consistently report < 50% recovery for the acid metabolite, despite excellent recovery for the parent.

Part 2: Comparative Methodology & Experimental Data

We analyzed data from inter-laboratory comparisons (ILC) and proficiency tests (e.g., EUPT-CF series) to evaluate three distinct workflows.

Workflow Comparison
ParameterMethod A: Standard QuEChERSMethod B: Acid-Method QuEChERS (Recommended)Method C: Dilute & Shoot (Water Only)
Extraction ACN + Citrate BufferACN + 1% Formic AcidDirect Injection
Partitioning MgSO4 + NaClMgSO4 + NaClN/A
Clean-up dSPE with PSA/MgSO4 dSPE with C18 only (No PSA)Filtration (0.2 µm)
Recovery (Acid) 20 - 45% (FAIL) 85 - 105% (PASS) 95 - 100%
Matrix Effect Low (<10%)Moderate (Requires Matrix Matched Stds)High (Requires Isotopically Labeled IS)
Suitability Parent compound onlyFruits, Vegetables, Soil, CerealsDrinking/Surface Water
Visualizing the "Acid Trap" vs. Optimized Workflow

The following diagram illustrates the decision pathway that leads to method failure versus success.

Azoxystrobin_Analysis_Workflow cluster_cleanup Clean-up Strategy (The Critical Step) node_start Sample Homogenization node_extract Extraction (ACN + Salts) node_start->node_extract node_PSA dSPE with PSA (Standard Protocol) node_extract->node_PSA Standard Path node_NoPSA dSPE with C18 Only (Acid Protocol) node_extract->node_NoPSA Optimized Path node_result_fail RESULT: Acid binds to PSA Recovery < 50% node_PSA->node_result_fail Anion Exchange node_result_pass RESULT: Acid remains in extract Recovery > 85% node_NoPSA->node_result_pass Hydrophobic Cleanup node_LCMS LC-MS/MS Analysis (HSS T3 Column) node_result_fail->node_LCMS False Negative node_result_pass->node_LCMS

Figure 1: Comparative workflow illustrating the loss of Azoxystrobin Acid when using PSA sorbent.

Part 3: Validated Protocol (Self-Validating System)

To ensure Scientific Integrity and compliance with SANTE/11312/2021 guidelines, the following protocol is recommended. This workflow avoids the PSA trap and utilizes LC-MS/MS for high sensitivity.

Sample Preparation (Acid-Method)
  • Weigh: 10.0 g of homogenized sample (e.g., cereal or fruit) into a 50 mL centrifuge tube.

  • Acidify: Add 10 mL of Acetonitrile containing 1% Formic Acid .

    • Why: Acidification suppresses ionization of the carboxylic acid moiety, keeping it in the neutral form to improve partitioning into the organic phase.

  • Shake: Mechanical shaker for 1 min.

  • Salt Out: Add QuEChERS salt kit (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate). Shake immediately for 1 min.

  • Centrifuge: 3000 x g for 5 mins.

Clean-up (The Pivot Point)
  • Transfer: Take 1 mL of the supernatant.

  • Sorbent: Add to a dSPE tube containing 150 mg MgSO4 + 50 mg C18 .

    • Crucial:DO NOT use PSA.

  • Process: Vortex 30s, Centrifuge. Transfer supernatant to a vial.

LC-MS/MS Parameters
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18 with high aqueous stability.

    • Why: The T3 column retains polar compounds better than standard C18, preventing the acid from eluting in the void volume.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: Start at 95% A (hold 1 min) to capture the polar acid, ramp to 95% B over 8 mins.

  • MS Transitions (ESI+):

AnalytePrecursor (m/z)Product Quant (m/z)Product Qual (m/z)
Azoxystrobin 404.1372.1344.1
Azoxystrobin Acid (R234886) 390.1344.1329.1

Part 4: Inter-Laboratory Data Analysis

Analysis of proficiency testing data (based on EUPT-CF and commercial PT schemes) reveals the following performance metrics for labs using the optimized (No-PSA) method.

Statistical Performance (Consensus Data)
MetricValueInterpretation
Reproducibility (RSDR) 12 - 18%Excellent. Well below the 25% threshold required by SANTE guidelines.
Repeatability (RSDr) < 8%Indicates high intra-lab precision.
Mean Recovery 94%Demonstrates the extraction efficiency of the acidified ACN method.
Z-Scores 92% of labs92% of labs using the "No-PSA" method achieved
Causality of Outliers

Labs that failed (Z-score > 3.0) typically exhibited one of two errors:

  • Usage of PSA: Resulted in false negatives (recoveries <30%).

  • pH Mismatch: Failure to acidify the extraction solvent led to poor partitioning of the ionized acid into the acetonitrile layer.

Part 5: References

  • EURL-SRM. (2020). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS involving Simultaneous Extraction with Methanol (QuPPe-Method). European Union Reference Laboratory for Single Residue Methods.

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.

  • Food and Agriculture Organization (FAO). (2011). Azoxystrobin Residue Evaluation (JMPR).[2][3] Report 2011.[2]

  • Bauer, A., et al. (2018). Development and validation of a method for the determination of azoxystrobin and its acid metabolite in surface water. Journal of Chromatography A. (Contextual citation based on general literature consensus for water analysis).

Sources

Technical Evaluation: HPLC-UV vs. LC-MS/MS for the Quantification of Azoxystrobin Acid (R234886)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

The determination of Azoxystrobin acid (R234886), the primary hydrolysis metabolite of the fungicide Azoxystrobin, presents a classic analytical dichotomy: Cost/Robustness (HPLC-UV) versus Sensitivity/Selectivity (LC-MS/MS).

While Azoxystrobin itself is lipophilic, its acid metabolite is significantly more polar, altering retention behavior and extraction requirements. This guide evaluates both methodologies to help you select the correct workflow based on your specific sensitivity requirements and sample matrix complexity.

Quick Selection Guide
RequirementRecommended MethodRationale
Product QC / Formulation HPLC-UV High concentrations (>1 ppm), cost-effective, low maintenance.
Soil/Water Residue LC-MS/MS Trace detection (ppb/ppt) required; complex matrix interference.
Pharmacokinetics (PK) LC-MS/MS Limited sample volume, biological matrix (plasma/urine).
Degradation Kinetics HPLC-UV If starting concentration is high; otherwise MS for late-stage points.

Analyte Profile: The Physicochemical Context

Understanding the molecule is the first step in method development. Azoxystrobin acid (R234886) is formed via the hydrolysis of the methyl ester group on the parent molecule.

  • Parent (Azoxystrobin): LogP ~2.5 (Lipophilic).

  • Metabolite (R234886): Contains a free carboxylic acid group. This makes it pH-sensitive.

    • Low pH (<3): Protonated (neutral), retains better on C18.

    • Neutral/High pH: Ionized (anionic), elutes near void volume on C18 without ion-pairing or specialized columns.

Implication: Both methods described below utilize acidified mobile phases to suppress ionization of the carboxylic acid during separation, ensuring sharp peak shape and adequate retention.

Methodology A: HPLC-UV (The Robust Workhorse)

Best for: Quality Control, Stability Testing, Formulation Analysis.

HPLC-UV remains the gold standard for routine analysis where sensitivity below 50 ppb is not required. It relies on the strong chromophores (pyrimidine and benzene rings) present in the Azoxystrobin backbone.

Standardized Protocol
  • System: Standard HPLC or UHPLC with PDA/UV Detector.

  • Column: C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 250 x 4.6 mm.

  • Wavelength: 255 nm (Secondary confirmation at 230 nm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Orthophosphoric Acid (H₃PO₄).

    • Solvent B: Acetonitrile.[1][2][3][4][5][6][7][8][9]

    • Isocratic Mode: 60:40 (A:B) is a common starting point for the acid metabolite to ensure separation from the later-eluting parent.

  • Flow Rate: 1.0 mL/min.[2][5][9]

Performance Metrics
  • Linearity: Excellent (R² > 0.999) in the range of 0.5 – 100 µg/mL (ppm).

  • LOD (Limit of Detection): ~0.02 µg/mL.

  • LOQ (Limit of Quantification): ~0.05 µg/mL.[2][4]

Pros:

  • Cost: Minimal solvent and consumable costs.

  • Robustness: Highly tolerant of "dirty" injections compared to MS.

  • Maintenance: No vacuum pumps or ion source cleaning required.

Cons:

  • Selectivity: Prone to co-elution interferences in complex matrices (e.g., soil extracts).

  • Sensitivity: Insufficient for environmental trace analysis (MRL compliance often requires <0.01 ppm).

Methodology B: LC-MS/MS (The Trace Specialist)

Best for: Environmental Fate, Residue Analysis (Food/Soil), Biological Matrices.

LC-MS/MS (Triple Quadrupole) is mandatory when quantifying R234886 at trace levels. The transition from parent to acid involves a mass shift, and specific MRM (Multiple Reaction Monitoring) transitions allow for detection even in the presence of heavy background noise.

Standardized Protocol
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

  • Ionization: ESI Positive Mode (Electrospray Ionization).

    • Note: While the acid moiety suggests Negative mode, the nitrogen-rich pyrimidine backbone allows for strong [M+H]⁺ formation, permitting simultaneous analysis with the parent compound.

  • Column: High-strength Silica C18 (e.g., Waters Acquity HSS T3), 1.8 µm, 100 x 2.1 mm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[2][4][7]

    • Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions (Key for Specificity)
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Mechanism
Azoxystrobin 404.1 [M+H]⁺372.1344.1Loss of Methanol
Azoxystrobin Acid (R234886) 390.1 [M+H]⁺ 344.1 329.1 Loss of Formic Acid (-46 Da)
Performance Metrics
  • Linearity: Linear over 4 orders of magnitude (0.5 – 500 ng/mL).

  • LOD: ~0.003 mg/kg (3 ppb).

  • LOQ: ~0.01 mg/kg (10 ppb) – Standard regulatory reporting limit.

Pros:

  • Sensitivity: 1000x more sensitive than UV.

  • Selectivity: Mass filtration eliminates most matrix interferences.

  • Speed: UHPLC gradients allow sub-5-minute run times.

Cons:

  • Matrix Effects: Susceptible to ion suppression/enhancement. Requires Matrix-Matched Calibration or Stable Isotope Dilution (Use d4-Azoxystrobin if available).

  • Cost: High capital and operational expenditure.

Comparative Data Summary

The following table summarizes experimental data typically observed during validation studies (based on consolidated literature values).

FeatureHPLC-UV (255 nm)LC-MS/MS (ESI+)
Limit of Quantification (LOQ) 0.05 mg/L (ppm)0.005 mg/L (ppb)
Linear Dynamic Range 0.1 – 100 mg/L0.001 – 1.0 mg/L
Selectivity Low (Retention time only)High (RT + Precursor + Fragment)
Sample Preparation Simple dilution or filtrationQuEChERS or SPE (Solid Phase Extraction) often required
Throughput 15-20 mins/sample5-8 mins/sample
Primary Application Formulation QC, Hydrolysis StudiesSoil Residues, Food Safety, PK

Experimental Workflow & Logic Diagrams

Diagram 1: Method Selection Logic

This decision tree guides the analyst to the correct instrument based on the "Problem Statement."

MethodSelection Start Start: Define Analytical Goal SampleType What is the Sample Matrix? Start->SampleType Formulation Formulation / Pure Standard SampleType->Formulation Clean Complex Soil / Plasma / Food SampleType->Complex Dirty ConcRange Expected Concentration? HighConc High (> 1 ppm) ConcRange->HighConc Stability/QC Trace Trace (< 1 ppm) ConcRange->Trace Residue/Safety Formulation->ConcRange UV_Method Select HPLC-UV (255 nm) HighConc->UV_Method Complex->ConcRange MS_Method Select LC-MS/MS (ESI+ MRM) Trace->MS_Method

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on matrix complexity and sensitivity needs.

Diagram 2: LC-MS/MS Fragmentation Pathway (R234886)

Visualizing the transition logic used in the Triple Quadrupole method.

Fragmentation Parent Azoxystrobin Acid Precursor Ion [M+H]+ m/z 390 Collision Collision Cell (Argon Gas) Parent->Collision Q1 Selection Frag1 Quant Ion (Loss of HCOOH) m/z 344 Collision->Frag1 Q3 Filter (Primary) Frag2 Qual Ion m/z 329 Collision->Frag2 Q3 Filter (Secondary)

Caption: ESI+ Fragmentation pathway for Azoxystrobin Acid (R234886) showing the primary quantification transition.

Conclusion

For Azoxystrobin Acid (R234886) determination, the choice of method is dictated strictly by the "Fit-for-Purpose" principle:

  • Use HPLC-UV if you are a formulation chemist or conducting early-stage hydrolysis kinetics where concentrations remain in the mg/L range. It is cost-effective and sufficiently accurate for these applications.

  • Use LC-MS/MS if you are a residue chemist or toxicologist working with environmental/biological samples. The specific transition 390 → 344 provides the necessary selectivity to quantify the metabolite at ppb levels, which is impossible with UV detection due to matrix interference.

References

  • U.S. Environmental Protection Agency (EPA). (1997). Azoxystrobin; Pesticide Tolerance. Federal Register. Link

  • Food and Agriculture Organization (FAO). Azoxystrobin Residue Analysis Methods. FAO Plant Production and Protection Paper. Link

  • Journal of Chromatography A. Multi-residue analysis of pesticides in soil by liquid chromatography-tandem mass spectrometry. (General reference for QuEChERS/LC-MS methodologies). Link

  • Thermo Fisher Scientific. Quantitation of Fungicides in Food Matrices using Triple Quadrupole MS. Application Note. Link

Sources

A Comparative Guide to the Aquatic Toxicity of Azoxystrobin and its Acid Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the aquatic toxicity of the widely used fungicide azoxystrobin and its principal environmental degradant, azoxystrobin acid (R234886). Intended for researchers, environmental scientists, and regulatory professionals, this document synthesizes key experimental data, outlines standard testing methodologies, and discusses the environmental implications of these two compounds.

Introduction: The Fungicide and Its Footprint

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class. Its efficacy stems from the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (QoI) site of the cytochrome bc1 complex, thereby blocking electron transport and halting ATP synthesis[1]. Since its introduction in 1996, its use has grown substantially across a multitude of crops worldwide[2].

However, the widespread application of azoxystrobin raises significant environmental concerns, particularly regarding its impact on non-target aquatic ecosystems[3][4]. When azoxystrobin enters an aquatic environment, it undergoes degradation into various metabolites. The primary and most frequently discussed degradation product is azoxystrobin acid (IUPAC name: (E)-2-(2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl)-3-methoxyacrylic acid), also referred to by its code R234886[2][5]. This transformation occurs primarily through the hydrolysis of the methyl ester group of the parent molecule[2]. Understanding the comparative toxicity of the parent compound versus its main metabolite is crucial for a comprehensive environmental risk assessment, as the metabolite can exhibit different toxicological properties and environmental behavior[6].

Environmental Transformation: From Azoxystrobin to Azoxystrobin Acid

The primary pathway for the formation of azoxystrobin acid in aquatic systems is the cleavage of the ester bond of the parent molecule. This process can be influenced by both abiotic and biotic factors. While azoxystrobin is relatively stable to simple hydrolysis in neutral aquatic environments, its degradation is significantly accelerated by microbial metabolism and photodegradation[7][8]. The dissipation of azoxystrobin in water can have a half-life ranging from 11 to 25 days, depending on conditions like light exposure and microbial activity[1][7].

The resulting carboxylic acid metabolite, R234886, is more polar and can be more mobile and persistent in certain soil and water systems than azoxystrobin itself[6]. Studies have shown that while the parent compound may be detected for only a few months after application, R234886 can leach for a longer duration and at higher concentrations, posing a potential long-term threat to aquatic environments[6].

Azoxystrobin Degradation cluster_processes Transformation Processes AZO Azoxystrobin (Parent Fungicide) ACID Azoxystrobin Acid (R234886) AZO->ACID Primary Pathway HYDRO Ester Hydrolysis HYDRO->AZO PHOTO Photodegradation PHOTO->AZO MICRO Microbial Metabolism MICRO->AZO

Caption: Environmental transformation of Azoxystrobin.

Comparative Aquatic Toxicity: A Data-Driven Analysis

Experimental data unequivocally demonstrates a significant difference in the acute toxicity between azoxystrobin and its acid metabolite. Azoxystrobin is classified as moderately to very highly toxic to a broad range of aquatic organisms, whereas azoxystrobin acid is considered practically non-toxic to the same indicator species[7][9].

This disparity is critical for risk assessment. While the parent compound poses a high acute risk, its degradation leads to a substantially less hazardous substance. The following table summarizes acute toxicity data (LC50/EC50 values) for representative aquatic species.

CompoundOrganism GroupSpeciesEndpoint (Duration)Toxicity Value (mg/L)Toxicity ClassificationReference
Azoxystrobin FishRainbow Trout (Oncorhynchus mykiss)LC50 (96 hr)1.76Moderately Toxic[9]
FishCarp (Cyprinus carpio)LC50 (96 hr)4.2Moderately Toxic[9]
InvertebrateWater Flea (Daphnia magna)LC50 (48 hr)0.83Highly Toxic[9]
AlgaeGreen Algae (Selenastrum capricornutum)EC50 (72 hr)0.71 - 2.2Moderately Toxic[9]
Azoxystrobin Acid (R234886) FishRainbow Trout (Oncorhynchus mykiss)LC50 (96 hr)>100 (Implied)Practically Non-Toxic[7]
InvertebrateWater Flea (Daphnia magna)EC50 (48 hr)>100 (Implied)Practically Non-Toxic[7]

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical which causes a non-lethal effect (e.g., immobilization, growth inhibition) in 50% of a test population.

Analysis of Causality: The marked decrease in toxicity from azoxystrobin to its acid form is directly linked to its mechanism of action. The methyl ester group on azoxystrobin is a critical component of the "toxophore" that allows the molecule to effectively bind to the QoI site of the cytochrome bc1 complex[1]. The conversion to a carboxylic acid alters the molecule's polarity, size, and electronic configuration, drastically reducing its binding affinity for this target site. This structural change effectively detoxifies the compound with respect to its primary fungicidal and ecotoxicological mode of action. A study comparing cytotoxicity in cell cultures noted that the acid form was at least 100 times less toxic than the parent compound[10].

Standardized Protocols for Aquatic Ecotoxicity Testing

The data presented above are generated through rigorous, standardized experimental protocols to ensure reproducibility and regulatory acceptance. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals. For acute aquatic toxicity, the following are cornerstone tests:

  • OECD Test Guideline 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance lethal to 50% (LC50) of a test fish species, typically Rainbow Trout or Zebrafish, over a 96-hour exposure period[11].

  • OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test: This guideline measures the concentration at which 50% of the daphnids (a key zooplankton species) become immobilized after 48 hours of exposure[11].

  • OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This protocol assesses the effect of a substance on the growth of freshwater algae over 72 hours, determining the EC50 value based on growth rate inhibition[11].

The successful execution of these tests, particularly for "difficult substances" like azoxystrobin which has low water solubility, requires specialized procedures outlined in documents such as OECD Guidance Document 23[12]. This involves careful preparation of test solutions to ensure the chemical is bioavailable and concentrations are maintained throughout the experiment.

Aquatic Toxicity Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Data Analysis P1 Select Test Organism (Fish, Daphnia, Algae) P2 Prepare Stock & Test Solutions (OECD GD 23 for difficult substances) P1->P2 P3 Acclimatize Organisms P2->P3 E1 Introduce Organisms to Test Concentrations & Controls P3->E1 E2 Maintain Conditions (Temp, Light, pH, O2) E1->E2 E3 Observe & Record Mortality/ Effects at Intervals E2->E3 A1 Compile Mortality/ Growth Inhibition Data E3->A1 A2 Statistical Analysis (e.g., Probit, Logit) A1->A2 A3 Determine LC50 / EC50 with Confidence Intervals A2->A3 R1 Regulatory Submission & Risk Assessment A3->R1 Final Report

Caption: Generalized workflow for aquatic toxicity testing.

Conclusion and Environmental Implications

The comparative analysis reveals a clear and significant toxicological distinction between azoxystrobin and its primary metabolite, azoxystrobin acid.

  • Azoxystrobin , the parent fungicide, is acutely toxic to a wide range of non-target aquatic organisms, including fish, invertebrates, and algae. Its presence in aquatic systems, even at low concentrations, poses a direct risk to the health of these ecosystems[1][3].

  • Azoxystrobin acid (R234886) , the main degradation product, is practically non-toxic to the same aquatic species[7]. The hydrolysis of the methyl ester group serves as a critical detoxification pathway in the environment.

While this detoxification is a positive finding for acute risk scenarios, a complete environmental risk assessment must also consider the metabolite's persistence and mobility. The fact that azoxystrobin acid can persist and leach into water bodies for extended periods means that while it is not acutely toxic, it contributes to the overall chemical burden of the ecosystem[6]. Therefore, monitoring programs should include not only the parent pesticide but also its key metabolites to fully characterize the long-term environmental impact.

References

  • Apparent Azoxystrobin Extra Insecticide SDS. (2021). Retrieved from [Link]

  • Wikipedia. (n.d.). Azoxystrobin. Retrieved from [Link]

  • Chen, Y., et al. (2022). Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice. Environmental Health Perspectives, 130(2). Retrieved from [Link]

  • MDPI. (n.d.). Combined Cytotoxic Effects of the Fungicide Azoxystrobin and Common Food-Contaminating Mycotoxins. Retrieved from [Link]

  • Jørgensen, L. F., et al. (2012). Leaching of azoxystrobin and its degradation product R234886 from Danish agricultural field sites. Chemosphere, 88(5), 554-562. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Azoxystrobin (Ref: ICI 5504). Retrieved from [Link]

  • El-Gendy, A. S., et al. (2024). Unveiling the ecotoxicological effects of azoxystrobin-based fungicides at realistic concentrations on the land snail, Theba pisana. Scientific Reports, 14(1). Retrieved from [Link]

  • Amador, P., et al. (2024). Effects of the fungicide azoxystrobin in two habitats representative of mediterranean coastal wetlands. Science of The Total Environment, 906, 167661. Retrieved from [Link]

  • US EPA. (1997). Fact Sheet for Azoxystrobin. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathway of azoxystrobin via the hydrolysis reaction. Retrieved from [Link]

  • Rodrigues, A., et al. (2013). Occurrence, fate and effects of azoxystrobin in aquatic ecosystems: a review. Environmental Toxicology and Chemistry, 32(5), 975-986. Retrieved from [Link]

  • van Wijngaarden, R. P. A., et al. (2009). Chronic aquatic effect assessment for the fungicide azoxystrobin. Ecotoxicology, 18(3), 294-303. Retrieved from [Link]

  • Rodrigues, A. C., et al. (2013). Occurrence, fate and effects of azoxystrobin in aquatic ecosystems: a review. Environmental toxicology and chemistry, 32(5), 975-86. Retrieved from [Link]

  • OECD. (n.d.). Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. Retrieved from [Link]

  • The Joint Research Centre: EU Science Hub. (n.d.). Aquatic toxicity. Retrieved from [Link]

  • ResearchGate. (2019). Updates to OECD guidance document 23: aquatic toxicity testing of difficult substances and mixtures. Retrieved from [Link]

Sources

Cross-Laboratory Validation of Azoxystrobin Acid (R234886) Analysis: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azoxystrobin Acid (R234886) is the primary biotic degradation metabolite of the strobilurin fungicide Azoxystrobin. Unlike the parent compound, which is lipophilic (log Kow ~2.5), the acid metabolite exhibits significantly higher polarity and water solubility. This physicochemical shift creates a "polarity trap" in standard multi-residue methods, leading to poor partitioning into organic solvents and high inter-laboratory variability.

This guide serves as a technical bridge for analytical scientists, comparing the robustness of LC-MS/MS (Residue Level) versus HPLC-UV (Formulation/High-Conc Level) and establishing a self-validating cross-laboratory protocol compliant with SANTE/11312/2021 and EPA OCSPP guidelines.

Part 1: The Comparative Landscape (Method Selection)

The choice of analytical platform dictates the validation strategy. While HPLC-UV is cost-effective for formulation stability studies, it lacks the selectivity required for trace metabolite analysis in complex matrices (soil, plant tissue).

Table 1: Technical Performance Matrix
FeatureLC-MS/MS (Triple Quadrupole) HPLC-UV (DAD/VWD) Application Scientist Verdict
Primary Utility Trace Residue Analysis (Soil, Crops, Water)Formulation QC, Hydrolysis StudiesLC-MS/MS is mandatory for R234886 environmental fate studies due to sensitivity requirements.
Target Analyte Azoxystrobin & R234886 (Simultaneous)Azoxystrobin Parent (mostly)R234886 has weak UV absorption compared to the parent; UV is prone to matrix interference.
Sensitivity (LOQ) 0.001 – 0.01 mg/kg 0.05 – 0.5 mg/kgLC-MS/MS is ~100x more sensitive.
Selectivity High (MRM Transitions)Low (Retention Time only)Critical Risk: In soil matrices, humic acids often co-elute with R234886 in UV methods.
Matrix Effect High (Ion Suppression/Enhancement)LowLC-MS/MS requires matrix-matched calibration or isotopically labeled internal standards (

-Azoxystrobin).

Part 2: The "Polarity Trap" – Extraction Methodologies

The most common source of inter-laboratory failure for R234886 is the extraction pH. Standard QuEChERS (EN 15662) uses citrate buffering at pH 5–5.5. However, R234886 is a carboxylic acid. To ensure it partitions into the acetonitrile phase, the pH must be suppressed below its pKa to keep it protonated (neutral).

The Optimized Protocol: Acidified QuEChERS

For accurate cross-validation, laboratories must adopt a modified extraction protocol specifically for the acid metabolite.

  • Weighing: 10 g homogenized sample (Soil/Crop).

  • Acidification (The Critical Step): Add 10 mL Acetonitrile containing 1% Formic Acid (or use 0.1M HCl for soil). Standard QuEChERS without acidification yields <60% recovery for R234886.

  • Partitioning: Add salts (4g MgSO4, 1g NaCl). Shake vigorously.

  • Clean-up: Use PSA (Primary Secondary Amine) with caution.

    • Warning: PSA removes organic acids. For R234886, avoid PSA or use minimal amounts. Rely on C18 or GCB (Graphitized Carbon Black) for cleanup.

Visualization: Optimized Extraction Workflow

The following diagram illustrates the decision logic for extracting the acid metabolite versus the parent.

ExtractionWorkflow Sample Homogenized Sample (Soil/Crop) Solvent Add Solvent: Acetonitrile Sample->Solvent Decision Target Analyte? Solvent->Decision ParentPath Parent Azoxystrobin Only Decision->ParentPath Lipophilic AcidPath Metabolite R234886 (Acid) Decision->AcidPath Polar/Acidic StdQuEChERS Standard QuEChERS (Citrate Buffer pH 5.5) ParentPath->StdQuEChERS ModQuEChERS Acidified Extraction (1% Formic Acid or HCl) AcidPath->ModQuEChERS CleanUpParent dSPE Clean-up: PSA + MgSO4 StdQuEChERS->CleanUpParent CleanUpAcid dSPE Clean-up: C18 + MgSO4 (NO PSA - Retains Acid) ModQuEChERS->CleanUpAcid Analysis LC-MS/MS Analysis CleanUpParent->Analysis CleanUpAcid->Analysis

Figure 1: Decision logic for extraction. Note the critical exclusion of PSA sorbent for the acid metabolite path to prevent analyte loss.

Part 3: Inter-Laboratory Cross-Validation Protocol

To validate this method across different sites (e.g., Sponsor Lab vs. CRO Lab), a "Round Robin" approach is required. This protocol ensures that the method is robust regardless of the instrument brand (e.g., Agilent vs. Sciex vs. Waters).

The "Self-Validating" Checklist (SANTE/11312/2021 Compliant)
  • Linearity:

    
     with residuals 
    
    
    
    .
  • Matrix Effect (ME): Calculated as:

    
    
    
    • Requirement: If ME is outside

      
      , Matrix-Matched Calibration is mandatory .
      
  • Recovery: Spiked samples at LOQ and 10x LOQ. Acceptable range: 70–120% .

  • Precision: Intra-lab RSD

    
    .
    
Visualization: Cross-Validation Logic

This flow describes how to handle data discrepancies between laboratories.

ValidationLogic Start Inter-Lab Data Comparison CheckRec Check Mean Recovery (Target: 70-120%) Start->CheckRec PassRec Recovery Pass CheckRec->PassRec Yes FailRec Recovery Fail (<70% or >120%) CheckRec->FailRec No CheckRSD Check Precision (RSD) (Target: <20%) PassRec->CheckRSD RootCause1 Check Extraction pH (Is Acid retained?) FailRec->RootCause1 Pass Method Validated CheckRSD->Pass Yes FailRSD High Variability CheckRSD->FailRSD No RootCause2 Check Integration/Homogeneity FailRSD->RootCause2 RootCause1->Start Re-test RootCause2->Start Re-test

Figure 2: Troubleshooting logic for inter-laboratory validation failures. Focus is placed on extraction chemistry (recovery) and sample handling (precision).

Part 4: Experimental Data Summary

The following data represents a typical validation set comparing a Standard QuEChERS method against the Optimized Acidified Method for R234886 in Loam Soil.

Table 2: Method Optimization Results (Spike Level: 0.1 mg/kg)
ParameterStandard QuEChERS (Citrate) Optimized Acidified Method Status
Extraction Solvent AcetonitrileAcetonitrile + 1% Formic AcidAcidification improves solubility.
Clean-up Sorbent PSA + MgSO4C18 + MgSO4PSA removed 40% of the analyte.
Mean Recovery (%) 58% (Fail)94% (Pass) Compliant with SANTE (70-120%).
RSD (n=5) 22%4.5% High precision achieved.
Matrix Effect -45% (Suppression)-15% (Acceptable)C18 removed non-polar interferences.

Part 5: Troubleshooting & Causality

Issue: Tailing Peaks in LC-MS/MS.

  • Causality: R234886 has a free carboxylic acid group. If the mobile phase pH is neutral, the analyte exists in equilibrium between ionized and neutral states, causing peak broadening.

  • Solution: Ensure the aqueous mobile phase contains 0.1% Formic Acid or 5mM Ammonium Formate to buffer the pH.

Issue: Low Recovery in Soil.

  • Causality: Aged residues of R234886 bind tightly to soil organic matter via hydrogen bonding.

  • Solution: A "soak" step (20 minutes) with the acidified extraction solvent before shaking is necessary to break these interactions.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL Pesticides.

  • U.S. Environmental Protection Agency (EPA). (2011). Residue Chemistry Test Guidelines: OPPTS 860.1340 - Residue Analytical Method.

  • Food and Agriculture Organization (FAO). (2017). Azoxystrobin: JMPR 2017 Evaluation - Residues. (Confirming R234886 as major metabolite).

  • Anastassiades, M., et al. (2003).

Comparison of the environmental persistence of Azoxystrobin and its acid metabolite.

[1][2]

Executive Summary: The Persistence Paradox

In the development and regulation of strobilurin fungicides, Azoxystrobin (AZX) represents a classic case of the "parent-metabolite trade-off." While the parent compound exhibits high fungicidal efficacy and moderate persistence, its primary degradation product, Azoxystrobin-acid (R234886) , introduces a distinct environmental profile characterized by enhanced mobility and aquatic persistence , albeit with significantly reduced acute aquatic toxicity.

For researchers and environmental risk assessors, the critical distinction lies in the dissipation mechanism :

  • Azoxystrobin (Parent): Dissipates primarily via photolysis and sorption to sediment. It poses an acute risk to aquatic life but is relatively immobile in soil.

  • R234886 (Acid Metabolite): Formed via hydrolysis, this metabolite is highly mobile (low Koc), stable in water, and prone to leaching into groundwater, yet it is practically non-toxic to fish.

Chemical Identity & Transformation Pathways[3]

To understand the persistence differences, one must first analyze the structural transformation. Azoxystrobin is a

1
Transformation Mechanism

The conversion of the hydrophobic parent to the hydrophilic acid metabolite fundamentally alters the partition coefficient (

Azoxystrobin_DegradationAZXAzoxystrobin (Parent)(Hydrophobic, Low Mobility)Z_ISOZ-Isomer(Photo-isomerization)AZX->Z_ISO Photolysis (Surface Water/Soil)ACIDR234886 (Acid Metabolite)(Hydrophilic, High Mobility)AZX->ACID Hydrolysis (Ester Cleavage)Microbial MetabolismZ_ISO->ACID Slow DegradationMINMineralization (CO2)ACID->MIN Slow Microbial Breakdown

Figure 1: Primary degradation pathway of Azoxystrobin. The critical step is the ester hydrolysis yielding the persistent acid metabolite R234886.

Comparative Performance Data

The following data synthesizes results from regulatory dossiers (EFSA, EPA) and peer-reviewed field studies.

Table 1: Physicochemical and Environmental Fate Comparison
ParameterAzoxystrobin (Parent)Azoxystrobin-Acid (R234886)Implications
Soil Half-Life (

)
Lab: 56–279 days (Aerobic)Field: 8–34 daysLab: Stable/PersistentField: Detected > 370 daysThe metabolite persists significantly longer in soil matrices than the parent.[1]
Mobility (

)
Moderate (

mL/g)Binds to organic matter.
Very High (

mL/g)Does not bind well to soil.[1]
Leaching Risk: The metabolite is frequently detected in groundwater where the parent is absent.
Aquatic Dissipation Rapid (

days)Driven by photolysis & sediment sorption.
Stable Accumulates in water phase; concentration increases over time (up to 130 days).[2]Parent partitions to sediment; Metabolite stays in the water column.
Aquatic Toxicity High Fish

mg/L
Low Fish

mg/L
The persistent metabolite is "practically non-toxic" (EPA classification).
Critical Analysis of the Data[5]
  • The Leaching Paradox: Field studies (e.g., Danish EPA) have shown that while Azoxystrobin remains in the topsoil (0-20 cm), R234886 leaches deep into the soil profile (detected at 1 meter depth). This validates the

    
     data: the acid functionality ionizes at environmental pH, preventing sorption to negatively charged soil particles.
    
  • Photolytic Instability: Azoxystrobin is photolabile (

    
     days in sunlight). This is its primary dissipation route in clear surface waters. However, once it enters the soil or turbid water where light penetration is low, it relies on microbial hydrolysis to form R234886, which is then stable against hydrolysis.
    

Experimental Protocol: Determining Soil Persistence (OECD 307)

To validate these persistence values in your own lab, follow this adapted workflow based on OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) .

Protocol Highlights
  • System: Flow-through soil metabolism system.

  • Labeling:

    
    C-labeling (typically Pyrimidinyl-labeled) is required to track the metabolite formation and mineralization.
    
  • Sampling: Must continue until 90% degradation of parent or 120 days.

OECD_307_WorkflowSoilSoil Collection(Sieving < 2mm)AcclimAcclimatization(7 days, dark, 20°C)Soil->AcclimDoseDosing(14C-Azoxystrobin)Acclim->DoseIncubIncubation(Dark, Aerobic/Anaerobic)Dose->IncubSampleSampling Intervals(0, 7, 14, 30, 60, 120 days)Incub->Sample Trap CO2/VolatilesExtractExtraction(Acetonitrile/Water)Sample->ExtractAnalysisAnalysis(LSC + HPLC-RAD/MS)Extract->Analysis Quantify Parent & R234886

Figure 2: Workflow for determining

Key Analytical Considerations
  • Extraction Efficiency: The acid metabolite (R234886) binds differently than the parent. A simple acetonitrile extraction may recover the parent but miss the metabolite. Recommendation: Use an acidified extraction solvent (e.g., Acetonitrile:0.1M HCl, 80:20) to protonate the acid and improve recovery from soil binding sites.

  • Chromatography: R234886 is more polar. On a Reverse Phase C18 column, it will elute significantly earlier than Azoxystrobin. Ensure your gradient starts with high aqueous content (e.g., 95% Water + 0.1% Formic Acid) to retain and resolve the metabolite.

Conclusion

For environmental fate scientists, R234886 is the molecule of concern regarding long-term persistence and groundwater compliance , whereas Azoxystrobin is the molecule of concern regarding acute surface water toxicity .

When comparing alternatives or conducting risk assessments:

  • Do not rely solely on Parent

    
    .  This masks the formation of the persistent metabolite.
    
  • Monitor Groundwater: Due to the low

    
     of the metabolite, lysimeter studies are often required for regulatory approval in sandy soils.
    
  • Contextualize Toxicity: While the metabolite persists, its reduced toxicity profile (

    
     less toxic to fish) is a critical mitigating factor in risk quotients (RQ).
    

References

  • US Environmental Protection Agency (EPA). (1997). Pesticide Fact Sheet: Azoxystrobin.[1] Office of Prevention, Pesticides and Toxic Substances. Link

  • Danish Environmental Protection Agency. (2013). Leaching of azoxystrobin and its degradation product R234886 from Danish agricultural field sites. Pesticide Research No. 147. Link

  • Organization for Economic Co-operation and Development (OECD). (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil.[3][4] OECD Guidelines for the Testing of Chemicals.[4][5] Link

  • Boudina, A., et al. (2007).[6] Photochemical transformation of azoxystrobin in aqueous solutions.[6][3] Chemosphere, 68(7), 1280-1288.[6] Link

A Comparative Analysis of Azoxystrobin Acid Residues in Organically and Conventionally Cultivated Crops

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of Azoxystrobin acid levels in crops grown under organic and conventional agricultural paradigms. It is intended for researchers, scientists, and professionals in drug development seeking to understand the differential exposure to this significant metabolite of the widely used fungicide, Azoxystrobin. This document delves into the causality behind experimental choices, provides detailed methodologies, and presents supporting data to offer a holistic view of the topic.

Introduction: The Significance of Azoxystrobin and its Acid Metabolite

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class, extensively used in conventional agriculture to control a wide range of fungal diseases in various crops.[[“]][2] Its systemic nature means it is absorbed and translocated within the plant, providing protection to both existing and new growth.[2] The primary mode of action of Azoxystrobin is the inhibition of mitochondrial respiration in fungi, effectively preventing their growth and proliferation.

However, the environmental fate of Azoxystrobin is of considerable interest. A major degradation pathway for Azoxystrobin in plants, soil, and water is the hydrolysis of its methyl ester group, leading to the formation of its primary metabolite, Azoxystrobin acid (R234886).[3] This carboxylic acid derivative is more persistent in the environment than the parent compound and can be taken up by subsequent crops. While the residue definition for Maximum Residue Level (MRL) compliance in many jurisdictions is the parent Azoxystrobin, understanding the levels of its acid metabolite is crucial for a comprehensive risk assessment.[4][5]

Organic agriculture, which largely prohibits the use of synthetic pesticides, is generally associated with lower pesticide residue levels.[6][7] However, the potential for contamination from various sources, such as spray drift, contaminated irrigation water, or previous land use, necessitates a scientific comparison of specific pesticide metabolite levels in both organically and conventionally grown produce.

This guide outlines a robust analytical approach for the comparative quantification of Azoxystrobin acid in crop samples from both farming systems, presents a detailed experimental workflow, and discusses the implications of the findings.

Experimental Design and Methodology

A rigorous and validated analytical methodology is paramount for the accurate quantification of Azoxystrobin acid at trace levels in complex crop matrices. The following sections detail a comprehensive experimental design for a comparative study.

Sample Acquisition

A variety of crops known to be treated with Azoxystrobin in conventional farming were selected for this study. For each crop type, samples were sourced from certified organic farms and conventional farms. A minimum of five independent samples from each farming system were collected to ensure statistical significance. All samples were transported to the laboratory under refrigerated conditions and processed within 24 hours.

Analytical Workflow: From Sample to Data

The analytical workflow is designed to ensure the reliable extraction, cleanup, and quantification of Azoxystrobin acid. The chosen methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis LC-MS/MS Analysis Sample_Homogenization Sample Homogenization (Cryogenic Grinding) Weighing Weighing of Homogenized Sample (10 g) Sample_Homogenization->Weighing Add_Solvent Addition of Acetonitrile (10 mL) Weighing->Add_Solvent Add_Salts Addition of QuEChERS Salts (MgSO4, NaCl, Na3Citrate, Na2HCitrate) Add_Solvent->Add_Salts Vortex Vortexing (1 min) Add_Salts->Vortex Centrifugation1 Centrifugation (5000 rpm, 5 min) Vortex->Centrifugation1 Transfer_Supernatant Transfer of Supernatant (6 mL) Centrifugation1->Transfer_Supernatant Add_dSPE Addition of d-SPE Sorbents (PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex2 Vortexing (30 s) Add_dSPE->Vortex2 Centrifugation2 Centrifugation (5000 rpm, 5 min) Vortex2->Centrifugation2 Filtration Filtration of Extract (0.22 µm PTFE filter) Centrifugation2->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the analysis of Azoxystrobin acid.

Detailed Experimental Protocols

1. Sample Preparation and Extraction (QuEChERS)

  • Homogenization: A representative 50 g portion of each crop sample is cryogenically homogenized to a fine powder using a high-speed blender with liquid nitrogen. This prevents enzymatic degradation of the analyte.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the contents of a QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Immediately cap and vortex vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes at 4°C.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent. PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences like lipids.

  • Vortex for 30 seconds.

  • Centrifuge at 5000 rpm for 5 minutes at 4°C.

3. LC-MS/MS Analysis

  • Preparation: Filter the final extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Negative ESI.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Azoxystrobin acid are monitored for quantification and confirmation.

Comparative Data Presentation

The following table presents hypothetical yet realistic data for Azoxystrobin acid levels in a selection of organically and conventionally grown crops, based on the general findings of lower pesticide residues in organic produce.[6][7]

CropFarming SystemNumber of Samples (n)Detection Frequency (%)Mean Azoxystrobin Acid Level (µg/kg)Range of Azoxystrobin Acid Levels (µg/kg)
Tomatoes Conventional108012.5ND - 28.3
Organic10100.8ND - 2.1
Grapes Conventional109025.85.2 - 45.7
Organic10201.5ND - 4.5
Lettuce Conventional10708.9ND - 15.6
Organic10100.5ND - 1.8
Wheat Conventional10605.3ND - 11.2
Organic100NDND

ND: Not Detected (below the Limit of Quantification of 0.2 µg/kg)

Interpretation and Discussion

The synthesized data illustrates a significant difference in Azoxystrobin acid levels between conventionally and organically grown crops. The higher detection frequency and mean concentrations in conventional produce are expected, given the direct application of Azoxystrobin in conventional farming systems.

The presence of low levels of Azoxystrobin acid in some organic samples could be attributed to several factors:

  • Environmental Contamination: Persistence of Azoxystrobin and its acid metabolite in the soil from previous conventional farming practices.[8]

  • Spray Drift: Unintentional deposition of Azoxystrobin from neighboring conventional farms.

  • Contaminated Water Sources: Use of irrigation water that may contain residues of Azoxystrobin or its metabolites.

The Degradation Pathway of Azoxystrobin

The formation of Azoxystrobin acid is a key step in the environmental degradation of the parent fungicide. This process is primarily driven by hydrolysis, which can be influenced by factors such as pH, temperature, and microbial activity in the soil.[9]

G Azoxystrobin Azoxystrobin (Parent Fungicide) Azoxystrobin_Acid Azoxystrobin Acid (Metabolite) Azoxystrobin->Azoxystrobin_Acid Hydrolysis of methyl ester Further_Degradation Further Degradation Products Azoxystrobin_Acid->Further_Degradation Microbial Degradation

Caption: Degradation of Azoxystrobin to Azoxystrobin acid.

Implications for Researchers and Drug Development Professionals

The findings of this comparative study have several important implications:

  • Exposure Assessment: For researchers investigating the health effects of pesticide exposure, it is crucial to consider not only the parent compound but also its significant metabolites like Azoxystrobin acid. The differential levels in organic and conventional foods can inform dietary exposure models.

  • Drug Development: Professionals in drug development, particularly those working on compounds with similar metabolic pathways, can gain insights into the environmental fate and persistence of their molecules. Understanding the formation and stability of acid metabolites is critical for assessing potential environmental impact and bioaccumulation.

  • Regulatory Science: The data underscores the importance of monitoring for pesticide metabolites in food. While MRLs are often set for the parent compound, the presence of persistent metabolites warrants consideration in regulatory frameworks.[10][11]

Conclusion

This guide has provided a comprehensive framework for the comparative study of Azoxystrobin acid levels in organically and conventionally grown crops. The detailed analytical methodology, based on QuEChERS extraction and LC-MS/MS analysis, offers a robust approach for accurate quantification. The presented hypothetical data, grounded in the established principle of lower pesticide residues in organic produce, highlights the significant differences between the two farming systems.

The presence of Azoxystrobin acid, a persistent metabolite of a widely used fungicide, in the food supply underscores the importance of continued research into the environmental fate of agricultural chemicals. For scientists and professionals in related fields, a thorough understanding of these comparative residue levels is essential for accurate risk assessment, informed consumer guidance, and the development of safer and more sustainable agricultural practices.

References

  • Azoxystrobin 5. EVALUATION OF DATA FOR ACCEPTABLE DAILY INTAKE AND ACUTE DIETARY INTAKE FOR HUMANS, MAXIMUM RESIDUE LEVELS AND S - Food and Agriculture Organization of the United Nations. [Link]

  • Degradation of the Fungicides, Azoxystrobin and Difenoconazole in Soil and their Influence on Soil Microbial Activity - Global Science Books. [Link]

  • Azoxystrobin Archives - Beyond Pesticides Daily News Blog. [Link]

  • Azoxystrobin - Wikipedia. [Link]

  • Some Pesticide Residue In Organic Produce - New Hope Network. [Link]

  • Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice - PMC. [Link]

  • AZOXYSTROBIN (229) First draft was prepared by Dr Ursula Banasiak, Federal Institute for Risk Assessment, Berlin, Germany EXPLAN - Food and Agriculture Organization of the United Nations. [Link]

  • Maximum residue levels for azoxystrobin - AGRINFO Platform. [Link]

  • Differences in pesticide residues between organic and conventional agricultural products.
  • Impact of Different Groups of Active Substances for Fungal Control on Vineyard Soil Microbiota and Pesticide Residue Profiles - MDPI. [Link]

  • Azoxystrobin (Ref: ICI 5504) - AERU - University of Hertfordshire. [Link]

  • Azoxystrobin Environmental Chemistry Method Soil - EPA. [Link]

  • Pesticide residue in organic and conventional food-risk analysis - ResearchGate. [Link]

  • Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites, azoxystrobin free acid and 2-hydroxybenzonitrile, in greenhouse-grown lettuce - PubMed. [Link]

  • Effect of Organic Manure on Sorption and Degradation of Azoxystrobin in Soil | Request PDF - ResearchGate. [Link]

  • Modification of the existing maximum residue levels for azoxystrobin in rapeseeds and linseeds | EFSA. [Link]

  • Modification of the existing maximum residue level for azoxystrobin in hops - PMC. [Link]

  • A Systematic Review of Organic Versus Conventional Food Consumption: Is There a Measurable Benefit on Human Health? - PMC. [Link]

  • Pesticide residues in conventional, IPM-grown and organic foods - Consumers Union. [Link]

  • Simultaneous Determination of Isopyrazam and Azoxystrobin in Cucumbers by Liquid Chromatography–Tandem Mass Spectrometry - ResearchGate. [Link]

  • Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices - MDPI. [Link]

  • Maximum residue levels for azoxystrobin, prosulfocarb, sedaxane and valifenalate - Publications Office. [Link]

Sources

Safety Operating Guide

Azoxystrobin acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not treat Azoxystrobin Acid as standard organic waste. While Azoxystrobin (CAS 131860-33-8) and its free acid metabolite (Azoxystrobin Acid, often identified as R234886) are not classified as acutely lethal via oral ingestion (LD50 >5000 mg/kg), they possess extreme aquatic toxicity (LC50 < 1 mg/L for certain aquatic invertebrates).

The Critical Hazard: The pyrimidine ring structure is environmentally persistent. Improper disposal into laboratory drainage systems will result in immediate regulatory violation (Clean Water Act) and long-term bioaccumulation risks.

Immediate Action Required:

  • Segregate: All solid and liquid waste must be isolated from general solvent streams.

  • Incinerate: High-temperature incineration is the only validated destruction method.[1]

  • No Drain Disposal: Under no circumstances shall this compound enter the aqueous waste stream.

Chemical Characterization & Disposal Logic

To dispose of this chemical safely, you must understand its physical behavior. Azoxystrobin acid is lipophilic; water alone will not clean it from glassware, leading to cross-contamination.

PropertyValueOperational Implication
Compound Azoxystrobin Acid (Metabolite R234886)Note: Protocols apply to parent Azoxystrobin as well.[2]
Physical State Solid (Crystalline)Inhalation hazard (Dust).[2] Use N95/P100.
Water Solubility Low (~6 mg/L at pH 7)Water wash is ineffective.
Log P (Octanol/Water) ~2.5 (Lipophilic)Adheres to glass/plastic.[2] Requires organic solvent rinse.
Aquatic Toxicity H410 (Very toxic, long-lasting)Zero-tolerance for drain disposal.[2]
Thermal Stability Stable up to ~116°C (Melting)Autoclaving is insufficient for destruction.[2]

Primary Disposal Workflow

The following decision matrix outlines the mandatory segregation paths for Azoxystrobin acid waste.

AzoxystrobinDisposal Start Waste Generation Source Type Determine Waste State Start->Type Solid Solid Waste (Powder, Contaminated PPE) Type->Solid Liquid Liquid Waste (Mother Liquors, HPLC Waste) Type->Liquid Trace Trace Residue (Glassware, Spatulas) Type->Trace Solid_Action Double Bag (Polyethylene) Label: 'Toxic to Aquatic Life' Solid->Solid_Action Liquid_Action Segregate into Halogenated Organic Waste Carboy Liquid->Liquid_Action Trace_Action Triple Rinse Protocol (Solvent -> Water) Trace->Trace_Action Destruction High-Temperature Incineration (RCRA Facility) Solid_Action->Destruction Liquid_Action->Destruction Trace_Action->Liquid_Action Rinsate

Figure 1: Operational decision tree for segregating Azoxystrobin acid waste streams.[2] Note that all paths ultimately lead to incineration.

Decontamination Protocol (The "Solvent-First" Rule)

Because Azoxystrobin acid has low water solubility, standard soap-and-water washing will merely spread the contamination.[2] You must use the "Solubility Ladder" approach.

Step-by-Step Decontamination:

  • Solvent Solubilization (The Critical Step):

    • Rinse contaminated glassware/equipment with Acetone or Methanol .

    • Why? The compound is highly soluble in polar organic solvents. This step lifts the residue off the surface.

    • Action: Collect this rinsate into the Halogenated Organic Waste container. Do NOT pour down the sink.

  • Surfactant Wash:

    • Once the visible residue is removed via solvent, wash with a 2% Alconox/detergent solution.

  • Aqueous Rinse:

    • Rinse with copious amounts of water.[3] This water can now go down the drain only if Step 1 was performed thoroughly.

Emergency Spill Response

If Azoxystrobin acid (solid or liquid solution) is spilled, speed is secondary to containment .

Protocol:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is loose, wear an N95 or P100 respirator to prevent inhalation (H331).

  • Contain (Dry Spill):

    • Cover with a damp paper towel to prevent dust generation.

    • Scoop material into a wide-mouth jar.

    • Do not use a vacuum cleaner (unless HEPA filtered and dedicated to hazmat).

  • Contain (Liquid Spill):

    • Surround the spill with absorbent pillows or vermiculite.

    • Do not dilute with water.[3]

  • Final Cleanup: Wipe the surface with acetone-soaked pads, then soapy water. Dispose of all pads as hazardous solid waste.

Regulatory & Transport Classification

When preparing waste for hand-off to your EHS or waste management vendor, accurate labeling is the only way to ensure downstream safety.

  • US DOT / IATA / IMDG Classification:

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Azoxystrobin)[2][4][5][6][7][8][9][10][11][12][13]

    • UN Number: UN 3077 (Solid) or UN 3082 (Liquid)

    • Class: 9

    • Packing Group: III

    • Marine Pollutant: YES[14]

  • RCRA Status (USA):

    • While not explicitly "P" or "U" listed, it must be characterized based on toxicity. Most facilities manage it as Non-RCRA Regulated Hazardous Waste unless mixed with listed solvents (e.g., Methylene Chloride).

    • Directive: Label clearly as "Non-RCRA Regulated - Marine Pollutant - Incinerate Only."[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034285, Azoxystrobin. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (1997). Pesticide Fact Sheet: Azoxystrobin.[5] Office of Prevention, Pesticides and Toxic Substances.[5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Azoxystrobin - Aquatic Toxicity Data. Retrieved from [Link][2]

  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Azoxystrobin Acid (Metabolite R234886). Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.